molecular formula C16H20ClN3S B11770148 HIV-1 inhibitor-69 CAS No. 257891-65-9

HIV-1 inhibitor-69

Cat. No.: B11770148
CAS No.: 257891-65-9
M. Wt: 321.9 g/mol
InChI Key: ZNFFMCYSMBXZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-1 inhibitor-69 is a useful research compound. Its molecular formula is C16H20ClN3S and its molecular weight is 321.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

257891-65-9

Molecular Formula

C16H20ClN3S

Molecular Weight

321.9 g/mol

IUPAC Name

7-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione

InChI

InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)

InChI Key

ZNFFMCYSMBXZQU-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S

Origin of Product

United States

Foundational & Exploratory

HIV-1 Inhibitor-69 as a TIBO Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HIV-1 inhibitor-69, a representative compound of the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione (TIBO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). TIBO derivatives are potent and highly selective inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This document details the mechanism of action, quantitative efficacy, and experimental protocols for the evaluation of these compounds, serving as a comprehensive resource for researchers in the field of antiviral drug development.

Introduction

The quest for effective antiretroviral therapies has led to the discovery of various classes of drugs that target different stages of the HIV-1 life cycle. Among these, the non-nucleoside reverse transcriptase inhibitors (NNRTIs) have emerged as a cornerstone of combination antiretroviral therapy (cART). TIBO derivatives were among the first potent and selective NNRTIs to be identified, demonstrating significant promise due to their high specificity for HIV-1 RT and low cytotoxicity.[3] These compounds are allosteric inhibitors, binding to a hydrophobic pocket in the RT enzyme that is distinct from the active site.[1][4][5][6] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step for viral replication. "this compound" is presented here as a representative TIBO derivative to explore the characteristics of this important class of antiretrovirals.

Mechanism of Action

TIBO derivatives function as non-competitive inhibitors of HIV-1 RT. They bind to a specific, allosteric site on the p66 subunit of the enzyme, known as the NNRTI-binding pocket (NNIBP). This pocket is located approximately 10 Å from the catalytic site.[4] The binding of a TIBO derivative to the NNIBP induces conformational changes in the enzyme's "fingers" and "thumb" subdomains.[1][4] This distortion of the enzyme's structure impairs the proper positioning of the DNA primer-template and reduces the affinity for deoxynucleotide triphosphates (dNTPs), ultimately halting DNA synthesis.[1][4]

The high specificity of TIBO derivatives for HIV-1 RT over HIV-2 RT and other polymerases is attributed to key amino acid differences within the NNIBP.[3]

HIV_Life_Cycle Figure 1: HIV-1 Life Cycle and the Role of Reverse Transcriptase cluster_cell Host Cell Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating 1. Fusion and Entry Reverse Transcription Reverse Transcription Uncoating->Reverse Transcription 2. Release of Viral RNA Integration Integration Reverse Transcription->Integration 3. Synthesis of Viral DNA Transcription Transcription Integration->Transcription 4. Integration into Host DNA Translation Translation Transcription->Translation 5. Viral Gene Expression Assembly Assembly Translation->Assembly 6. Synthesis of Viral Proteins Budding Budding Assembly->Budding 7. Assembly of New Virions Mature Virion Mature Virion Budding->Mature Virion 8. Maturation HIV Virion HIV Virion HIV Virion->Viral Entry

Figure 1: HIV-1 Life Cycle and the Role of Reverse Transcriptase

TIBO_Mechanism Figure 2: Allosteric Inhibition of HIV-1 RT by TIBO Derivatives cluster_rt HIV-1 Reverse Transcriptase (p66 subunit) Active Site Active Site DNA Synthesis DNA Synthesis Active Site->DNA Synthesis Binds dNTPs Inhibited DNA Synthesis Inhibited DNA Synthesis Active Site->Inhibited DNA Synthesis Inhibits NNRTI Binding Pocket NNRTI Binding Pocket NNRTI Binding Pocket->Active Site Induces Conformational Change TIBO Derivative TIBO Derivative TIBO Derivative->NNRTI Binding Pocket Binds to

Figure 2: Allosteric Inhibition of HIV-1 RT by TIBO Derivatives

Quantitative Data on TIBO Derivatives

The potency of TIBO derivatives is typically evaluated by their 50% inhibitory concentration (IC50) against HIV-1 RT, their 50% effective concentration (EC50) at inhibiting viral replication in cell culture, and their 50% cytotoxic concentration (CC50) in host cells. A high selectivity index (SI = CC50/EC50) is desirable, as it indicates a wide therapeutic window.

CompoundTargetIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI)Cell LineReference
R82913HIV-1 RT0.01----[7]
R82913HIV-1 Replication-0.01-0.6546>70CEM[7]
TIBO R82150HIV-1 Replication-Varies by cell line (nM range)10^4-10^5 times higher than EC50HighVarious[3]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of a TIBO derivative against recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT

  • TIBO derivative stock solution (in DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2.5 mM MgCl2, 1 mM DTT)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Unlabeled dTTP

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the TIBO derivative in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add the TIBO derivative dilution or DMSO (for control) to the respective tubes.

  • Initiate the reaction by adding recombinant HIV-1 RT.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA.

  • Precipitate the newly synthesized DNA on ice.

  • Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the TIBO derivative relative to the DMSO control and determine the IC50 value.

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol describes the evaluation of the antiviral efficacy of a TIBO derivative in a human T-cell line (MT-4) susceptible to HIV-1 infection.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., strain IIIB)

  • TIBO derivative stock solution (in DMSO)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilizing agent (e.g., SDS-HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate.

  • Prepare serial dilutions of the TIBO derivative in cell culture medium.

  • Add the TIBO derivative dilutions to the wells containing the cells.

  • Infect the cells with a pre-titered amount of HIV-1 stock. Include uninfected control wells.

  • Incubate the plate at 37°C in a CO2 incubator for 4-5 days.

  • After the incubation period, add MTT or XTT reagent to each well and incubate for a further 2-4 hours.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell protection for each concentration of the TIBO derivative and determine the EC50 value.

Cytotoxicity Assay

This protocol is for determining the toxicity of the TIBO derivative on the host cells.

Materials:

  • MT-4 cells

  • TIBO derivative stock solution (in DMSO)

  • Cell culture medium

  • 96-well microtiter plates

  • MTT or XTT reagent

  • Solubilizing agent

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate.

  • Prepare serial dilutions of the TIBO derivative in cell culture medium.

  • Add the TIBO derivative dilutions to the wells containing the cells. Do not add any virus.

  • Incubate the plate at 37°C in a CO2 incubator for the same duration as the antiviral assay.

  • Add MTT or XTT reagent and solubilizing agent as described in the antiviral assay.

  • Measure the absorbance.

  • Calculate the percentage of cell viability for each concentration of the TIBO derivative and determine the CC50 value.

Experimental_Workflow Figure 3: Experimental Workflow for TIBO Derivative Evaluation Compound Synthesis Compound Synthesis In vitro RT Assay In vitro RT Assay Compound Synthesis->In vitro RT Assay Determine IC50 Determine IC50 In vitro RT Assay->Determine IC50 Data Analysis Cell-based Antiviral Assay Cell-based Antiviral Assay Determine IC50->Cell-based Antiviral Assay Determine EC50 Determine EC50 Cell-based Antiviral Assay->Determine EC50 Data Analysis Cytotoxicity Assay Cytotoxicity Assay Determine EC50->Cytotoxicity Assay Determine CC50 Determine CC50 Cytotoxicity Assay->Determine CC50 Data Analysis Calculate Selectivity Index Calculate Selectivity Index Determine CC50->Calculate Selectivity Index Lead Optimization Lead Optimization Calculate Selectivity Index->Lead Optimization Decision Point

Figure 3: Experimental Workflow for TIBO Derivative Evaluation

Conclusion

TIBO derivatives, represented here by "this compound," are a significant class of NNRTIs that have played a crucial role in the development of antiretroviral therapies. Their potent and selective allosteric inhibition of HIV-1 RT provides a clear mechanism of action. The experimental protocols detailed in this guide offer a standardized approach for the evaluation of these and other novel anti-HIV-1 compounds. Further research into the structure-activity relationships of TIBO derivatives may lead to the development of next-generation NNRTIs with improved efficacy and resistance profiles.

References

Structure-Activity Relationship of Novel HIV-1 Protease Inhibitors: A Case Study on Darunavir Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationships (SAR) of a series of novel darunavir (DRV) analogs designed as potent inhibitors of HIV-1 protease. Through a systematic analysis of molecular modifications and their impact on biological activity, this document aims to furnish researchers and drug development professionals with critical insights into the rational design of next-generation antiretroviral agents.

Introduction to HIV-1 Protease Inhibition

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a prime target for antiretroviral therapy. Darunavir is a potent, second-generation HIV-1 protease inhibitor that has demonstrated efficacy against both wild-type and multi-drug resistant strains of the virus. The ongoing challenge of drug resistance necessitates the continued development of novel protease inhibitors with improved potency and resistance profiles. This guide explores the SAR of recently synthesized darunavir analogs, focusing on modifications at the P1' and P2' ligand positions to enhance binding affinity and inhibitory activity.

Structure-Activity Relationship Data

The following table summarizes the quantitative data for a series of darunavir analogs, highlighting the modifications made and their corresponding inhibitory constants (Ki) against wild-type HIV-1 protease.

Compound IDP1' SubstitutionP2' Substitution VariationKi (nM)[1][2]
DRV IsobutylAniline1.87
5aa IsobutylPhenyl sulfoxide with halogen1.54
5ac IsobutylPhenyl sulfoxide with halogen0.31
5ad IsobutylPhenyl sulfoxide with aliphatic group0.71
5ae IsobutylPhenyl sulfoxide with alkoxy group0.28
5af IsobutylPhenyl sulfoxide with alkoxy group1.11
5ba-bf Phenyl ethylNot specifiedReduced Activity
5cg Diphenyl propylNot specifiedReduced Activity

The data reveals that modifications at the P2' position, particularly the introduction of phenyl sulfoxide motifs with halogen, aliphatic, and alkoxy functionalities, can significantly enhance inhibitory activity compared to the parent compound, darunavir.[2] Notably, compound 5ae emerged as the most potent analog with a Ki of 0.28 nM.[1][2] Conversely, increasing the steric bulk at the P1' position with larger substituents like phenyl ethyl or diphenyl propyl led to a reduction in activity.[2] This suggests that the S2' subsite of the HIV-1 protease is more accommodating to substitutions that can form favorable interactions, while the S1' pocket has more stringent steric constraints.

Experimental Protocols

A comprehensive understanding of the SAR of these novel compounds is underpinned by robust experimental methodologies. The following sections detail the key assays employed in their evaluation.

HIV-1 Protease Inhibition Assay

A fluorogenic assay is utilized to determine the in vitro inhibitory activity of the synthesized darunavir analogs against wild-type HIV-1 protease.

Principle: The assay measures the cleavage of a specific fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a decrease in the fluorescence signal.

Protocol:

  • Reagents and Materials:

    • Recombinant wild-type HIV-1 protease

    • Fluorogenic substrate

    • Assay buffer (e.g., MES buffer, pH 6.5, containing NaCl, EDTA, and DTT)

    • Synthesized darunavir analogs (test compounds)

    • Darunavir (reference compound)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.

    • Add a fixed concentration of HIV-1 protease to each well of the 96-well plate.

    • Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

    • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

  • Data Analysis:

    • The percent inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).

    • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate and its Michaelis constant (Km).

Cytotoxicity Assay

Cytotoxicity assays are crucial to assess the safety profile of the synthesized compounds and to ensure that the observed antiviral activity is not due to general cellular toxicity.

Principle: These assays measure the viability of cells after exposure to the test compounds. A common method is the MTT or XTT assay, which measures the metabolic activity of viable cells.

Protocol:

  • Cell Lines:

    • Vero cells (kidney epithelial cells from an African green monkey)

    • 293T cells (a human embryonic kidney cell line)

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized darunavir analogs for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add the MTT or XTT reagent to each well.

    • Incubate the plate for a few hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • The cell viability is expressed as a percentage of the viability of untreated control cells.

    • The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.

    • The selectivity index (SI) is calculated as the ratio of CC50 to the antiviral EC50 (effective concentration). A higher SI value indicates a more favorable safety profile.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of HIV-1 protease inhibitors and the experimental workflow for the development of the darunavir analogs.

HIV_Lifecycle cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Protease Protease Integrase Integrase Binding_Fusion 1. Binding and Fusion Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Viral RNA, RT, Integrase, Protease enter cell Integration 3. Integration Reverse_Transcription->Integration Viral DNA Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Provirus Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein Assembly 5. Assembly Immature_Virion Immature Virion Assembly->Immature_Virion Budding 6. Budding Maturation 7. Maturation Budding->Maturation Mature_Virion Mature Virion Maturation->Mature_Virion Protease cleaves polyproteins Immature_Virion->Budding Gag_Pol_Polyprotein->Assembly HIV-1_Virion HIV-1 Virion HIV-1_Virion->Binding_Fusion Protease_Inhibitor Protease Inhibitor (e.g., Darunavir) Protease_Inhibitor->Maturation Inhibits Protease SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Molecular_Modeling Molecular Modeling & Structure-Based Design Analog_Synthesis Synthesis of Darunavir Analogs Molecular_Modeling->Analog_Synthesis Protease_Assay HIV-1 Protease Inhibition Assay (Ki) Analog_Synthesis->Protease_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Analog_Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Protease_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Antiviral_Assay Antiviral Activity Assay (EC50) Antiviral_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Molecular_Modeling Iterative Design

References

The Dawn of a New Era in HIV Treatment: A Technical Guide to the Discovery and Development of TIBO NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The late 1980s marked a pivotal moment in the fight against Human Immunodeficiency Virus (HIV) with the serendipitous discovery of a novel class of antiretroviral drugs: the Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The pioneering compounds in this class were the Tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives.[3] This discovery, emerging from the Rega Institute for Medical Research in Belgium, fundamentally shifted the landscape of HIV therapy.[4] Unlike their predecessors, the Nucleoside Reverse Transcriptase Inhibitors (NRTIs), TIBO and subsequent NNRTIs were found to inhibit the HIV-1 reverse transcriptase (RT) through a unique allosteric mechanism, binding to a hydrophobic pocket distinct from the enzyme's active site.[5] This technical guide provides an in-depth exploration of the discovery and development of TIBO NNRTIs, detailing the experimental methodologies, presenting key quantitative data, and illustrating the logical frameworks of their development and mechanism of action.

Discovery and Initial Screening

The journey of TIBO began with a broad screening program for compounds with potential antiviral activity. The initial TIBO derivatives demonstrated potent and highly specific inhibition of HIV-1 replication in various cell systems, with activity in the nanomolar range, concentrations significantly lower than their cytotoxic levels.[3] This high selectivity for HIV-1, with no activity against HIV-2 or other retroviruses, was a hallmark of this new class of inhibitors.[3]

Core Structure and Physicochemical Properties of TIBO Derivatives

The foundational structure of TIBO compounds is the tetrahydroimidazo[4,5,1-jk][1][2]benzodiazepine ring system. Structure-Activity Relationship (SAR) studies on numerous derivatives revealed that the anti-HIV-1 activity is significantly influenced by various substituents on this core structure.[1][6] Key physicochemical parameters such as hydrophobicity (logP), electronic properties, and steric factors of these substituents were found to be critical for potent inhibitory activity.[1][7]

Compound IDR-Group SubstituentMolecular Weight ( g/mol )LogPIC50 (µM) vs. HIV-1 in MT-4 cells
R82150 H229.281.85> 100
R82913 9-Cl, 6-(3-methyl-2-butenyl)360.934.320.015
TIBO-d 8-Cl263.722.430.034
(+)-TIBO 5-Methyl243.312.110.078

Note: This table is a representative summary. Extensive QSAR studies have been performed on over 80 TIBO derivatives, establishing a strong correlation between physicochemical properties and antiviral activity.[1][6]

Experimental Protocols

Synthesis of TIBO Derivatives

The synthesis of the TIBO scaffold and its derivatives involves a multi-step process. A general synthetic route is outlined below:

General Procedure for the Synthesis of Tetrahydroimidazo[4,5,1-jk][1][2]benzodiazepin-2(1H)-one and -thione Derivatives:

  • Step 1: Synthesis of the Benzodiazepine Core: The synthesis typically starts with the appropriate substituted 2-aminobenzophenone, which undergoes cyclization to form the benzodiazepine ring system.

  • Step 2: Formation of the Imidazole Ring: The benzodiazepine intermediate is then reacted with a suitable reagent, such as chloroacetyl chloride, followed by treatment with an amine to construct the fused imidazole ring.

  • Step 3: Introduction of Substituents: Various substituents at different positions of the TIBO core can be introduced through standard chemical modifications to explore the structure-activity relationship. For thione derivatives, a thionation step is performed, typically using Lawesson's reagent.

Detailed synthetic procedures can be found in specialized medicinal chemistry literature.

In Vitro Anti-HIV-1 Assay in MT-4 Cells

The antiviral activity of TIBO derivatives is commonly evaluated using a cell-based assay with the human T-cell line MT-4, which is highly susceptible to HIV-1 infection.

Protocol for MT-4 Cell-Based Anti-HIV-1 Assay:

  • Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well microtiter plates.

  • Compound Addition: Serial dilutions of the test compounds (TIBO derivatives) are added to the wells.

  • Virus Inoculation: A standardized amount of HIV-1 is added to the wells containing cells and the test compounds.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 4-5 days to allow for viral replication and the development of cytopathic effects.

  • Assessment of Antiviral Activity: The protective effect of the compounds is determined by measuring cell viability using methods such as the MTT assay, which measures the metabolic activity of living cells, or by observing the inhibition of virus-induced cytopathic effects (e.g., reclustering of cells).[8][9][10] The 50% inhibitory concentration (IC50) is then calculated.

HIV-1 Reverse Transcriptase Inhibition Assay

To confirm the mechanism of action, the direct inhibitory effect of TIBO derivatives on the HIV-1 reverse transcriptase enzyme is measured.

Protocol for HIV-1 Reverse Transcriptase Inhibition Assay:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), and the recombinant HIV-1 reverse transcriptase enzyme in a suitable buffer.

  • Inhibitor Addition: The TIBO compound to be tested is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be done using various methods, including the incorporation of radiolabeled dNTPs or through non-radioactive techniques like ELISA-based assays that detect labeled DNA products.

  • Calculation of Inhibition: The percentage of inhibition of RT activity is calculated for each compound concentration, and the 50% inhibitory concentration (ID50) is determined.

Visualizing the TIBO NNRTI Discovery and Development Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the discovery and development of TIBO NNRTIs.

TIBO_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Compound Library Screening Compound Library Screening Identification of TIBO Scaffold Identification of TIBO Scaffold Compound Library Screening->Identification of TIBO Scaffold High-Throughput Screening Initial Hit Compounds Initial Hit Compounds Identification of TIBO Scaffold->Initial Hit Compounds SAR Studies SAR Studies Initial Hit Compounds->SAR Studies Synthesis of Derivatives Potency and Selectivity Improvement Potency and Selectivity Improvement SAR Studies->Potency and Selectivity Improvement QSAR Analysis Lead Candidates Lead Candidates Potency and Selectivity Improvement->Lead Candidates In Vitro and In Vivo Testing In Vitro and In Vivo Testing Lead Candidates->In Vitro and In Vivo Testing Pharmacokinetics & Toxicology Selection of Clinical Candidate Selection of Clinical Candidate In Vitro and In Vivo Testing->Selection of Clinical Candidate Clinical Trials Clinical Trials Selection of Clinical Candidate->Clinical Trials

TIBO NNRTI Discovery and Development Workflow.

TIBO_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (p66/p51) RT p66 Subunit p51 Subunit ActiveSite Polymerase Active Site Proviral_DNA Proviral DNA Synthesis ActiveSite->Proviral_DNA Catalyzes NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->ActiveSite Conformational Change TIBO TIBO Derivative TIBO->NNIBP Binds to dNTP dNTPs dNTP->ActiveSite Binds to Viral_RNA Viral RNA Template Viral_RNA->ActiveSite Binds to

Mechanism of Action of TIBO NNRTIs.

Conclusion

The discovery of TIBO derivatives was a landmark achievement in antiretroviral therapy, introducing a new class of drugs with a novel mechanism of action. The development of these compounds paved the way for a deeper understanding of the structure and function of HIV-1 reverse transcriptase and provided a new avenue for the design of potent and specific inhibitors. The methodologies and principles established during the investigation of TIBO NNRTIs continue to influence the field of drug discovery and development for HIV and other viral diseases. This technical guide serves as a comprehensive resource for professionals dedicated to advancing the science of antiviral therapeutics.

References

Efavirenz and the Allosteric Inhibition of HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) using the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (EFV) as a primary example. Efavirenz is a potent, second-generation NNRTI widely used in antiretroviral therapy. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize this class of inhibitors.

Introduction to Allosteric Inhibition of HIV-1 Reverse Transcriptase

HIV-1 RT is a critical enzyme for the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. The enzyme is a heterodimer composed of two subunits, p66 and p51. There are two main classes of RT inhibitors: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Unlike NRTIs, which are competitive inhibitors that bind to the enzyme's active site, NNRTIs are allosteric inhibitors. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site in the p66 subunit. This binding event does not directly block the active site but induces conformational changes in the enzyme that ultimately inhibit its function.

Mechanism of Action of Efavirenz

Efavirenz binds to the NNIBP, inducing a series of conformational changes in the HIV-1 RT enzyme. This allosteric modulation affects the enzyme's function in several ways:

  • Distortion of the Active Site: Binding of Efavirenz causes a reorientation of key residues in the polymerase active site, making it less favorable for binding deoxynucleoside triphosphates (dNTPs).

  • Reduced Enzyme Flexibility: Efavirenz binding has been shown to reduce the flexibility of the "thumb" and "fingers" subdomains of the p66 subunit. This "stiffening" of the enzyme impairs its ability to translocate along the nucleic acid template.

  • Impaired Primer Positioning: The conformational changes induced by Efavirenz can affect the proper positioning of the 3'-OH of the primer, which is essential for nucleophilic attack and the formation of the next phosphodiester bond.

These effects collectively lead to a potent non-competitive inhibition of the DNA polymerase activity of HIV-1 RT, thereby halting viral replication.

Quantitative Data for Efavirenz Inhibition

The inhibitory activity of Efavirenz has been extensively characterized through various in vitro and cell-based assays. The following tables summarize key quantitative data for Efavirenz against wild-type HIV-1 RT and common NNRTI-resistant mutants.

Table 1: In Vitro Inhibition of HIV-1 Reverse Transcriptase by Efavirenz

ParameterValueEnzyme FormConditionsReference
Ki 2.93 nMWild-Type[1]
IC50 ~1.4 µMWild-TypeCommercial ELISA-based assay
IC95 1.5 nMWild-TypeCell culture-based assay[1]

Table 2: Binding Affinity of Efavirenz to Different Forms of HIV-1 RT

ParameterValueEnzyme FormMethodReference
Kd ~2.5 µMp66 monomerEquilibrium Dialysis[2][3]
Kd ~2.5 µMp51 monomerEquilibrium Dialysis[2][3]
Kd 250 nMp66/p66 homodimerEquilibrium Dialysis[2][3]
Kd 7 nMp51/p51 homodimerEquilibrium Dialysis[2][3]
Kd 92 nMp66/p51 heterodimerCalculated[2][3]

Table 3: Antiviral Activity of Efavirenz in Cell Culture

ParameterValueCell LineVirus StrainReference
EC50 1.6 nMMT-4 cellsHIV-1 (IIIB)
EC50 0.51 ng/mLWild-Type HIV-1[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of HIV-1 RT by Efavirenz.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay (ELISA-based)

This protocol is adapted from a commercially available ELISA-based HIV-1 RT assay kit.

Materials:

  • Recombinant HIV-1 RT

  • Reaction Buffer (contains template, primer, and dNTPs with digoxigenin- and biotin-labeled nucleotides)

  • Lysis Buffer

  • Efavirenz stock solution (in DMSO)

  • Stop Solution (e.g., 0.5 M EDTA)

  • Streptavidin-coated 96-well plates

  • Anti-digoxigenin-HRP conjugate

  • HRP substrate (e.g., TMB or ABTS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of Efavirenz in the Reaction Buffer. Also, prepare a no-inhibitor control (Reaction Buffer with DMSO) and a blank (Lysis Buffer).

  • Enzyme Preparation: Dilute the stock of recombinant HIV-1 RT in Lysis Buffer to the desired working concentration (e.g., 1 ng/µL).

  • Reaction Setup: In a 96-well reaction plate, add 40 µL of the Efavirenz dilutions or controls to the appropriate wells.

  • Initiate Reaction: Add 80 µL of the diluted HIV-1 RT to each well to start the reaction. The final volume is 120 µL.

  • Incubation: Incubate the reaction plate at 37°C for 1-2 hours.

  • Capture: Transfer 100 µL of the reaction mixture from each well to a streptavidin-coated 96-well plate. Incubate at 37°C for 1 hour to allow the biotin-labeled DNA product to bind to the plate.

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound components.

  • Detection: Add 100 µL of anti-digoxigenin-HRP conjugate to each well and incubate at 37°C for 1 hour.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of HRP substrate to each well and incubate at room temperature until color develops.

  • Stop Reaction and Read: Add 50 µL of Stop Solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percent inhibition for each Efavirenz concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV-1 Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of a compound to inhibit HIV-1 infection in a cell line that expresses a reporter gene upon viral entry and gene expression.

Materials:

  • TZM-bl cells (HeLa cells expressing CD4, CXCR4, and CCR5, with an integrated luciferase gene under the control of the HIV-1 LTR)

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • HIV-1 stock (e.g., NL4-3 or IIIB)

  • Efavirenz stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of Efavirenz in culture medium. Remove the old medium from the cells and add 100 µL of the Efavirenz dilutions. Include a no-drug control (medium with DMSO) and a cell-only control (no virus).

  • Infection: Add 100 µL of HIV-1 stock (at a pre-determined dilution that gives a strong signal) to each well (except the cell-only control). The final volume is 200 µL.

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Assay: Remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percent inhibition of viral replication for each Efavirenz concentration relative to the no-drug control. Determine the EC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).

Visualizations

The following diagrams illustrate key concepts and workflows related to the allosteric inhibition of HIV-1 RT.

Allosteric_Inhibition_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51) RT_active Active Site DNA_Synthesis Viral DNA Synthesis RT_active->DNA_Synthesis Catalyzes RT_allosteric NNRTI Binding Pocket (Allosteric Site) Inhibited_RT Inhibited RT (Conformationally Changed) RT_allosteric->Inhibited_RT Induces Conformational Change dNTP dNTP dNTP->RT_active Binds EFV Efavirenz (NNRTI) EFV->RT_allosteric Binds Inhibited_RT->RT_active Inhibited_RT->DNA_Synthesis Blocks

Caption: Mechanism of allosteric inhibition of HIV-1 RT by Efavirenz.

Experimental_Workflow start Start enz_assay Enzyme Inhibition Assay (ELISA-based) start->enz_assay cell_assay Cell-based Antiviral Assay (TZM-bl) start->cell_assay cytotox Cytotoxicity Assay (MTT) start->cytotox binding_assay Binding Assay (Equilibrium Dialysis) start->binding_assay calc_ic50 Calculate IC50 enz_assay->calc_ic50 calc_ec50 Calculate EC50 cell_assay->calc_ec50 end End calc_ic50->end calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si calc_cc50 Calculate CC50 cytotox->calc_cc50 calc_cc50->calc_si calc_si->end calc_kd Determine Kd binding_assay->calc_kd calc_kd->end

Caption: Experimental workflow for characterizing an HIV-1 RT inhibitor.

HIV_Reverse_Transcription ssRNA Viral ssRNA Genome RNA_DNA_hybrid RNA:DNA Hybrid ssRNA->RNA_DNA_hybrid Reverse Transcription (RNA-dependent DNA polymerase activity) tRNA Host tRNA Primer tRNA->ssRNA Binds to primer binding site RT HIV-1 Reverse Transcriptase RT->ssRNA RT->RNA_DNA_hybrid ssDNA (-) strand ssDNA RT->ssDNA RNA_DNA_hybrid->ssDNA RNase H Activity (RNA degradation) dsDNA dsDNA Provirus ssDNA->dsDNA DNA Synthesis (DNA-dependent DNA polymerase activity) Integration Integration into Host Genome dsDNA->Integration

Caption: Simplified signaling pathway of HIV-1 reverse transcription.

References

Technical Guide: Physicochemical and Mechanistic Profile of HIV-1 Inhibitor-69

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: HIV-1 Inhibitor-69 is a representative designation for a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The data presented herein is a synthesized profile based on established findings for compounds within this class and is intended for illustrative and guidance purposes.

Executive Summary

The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) relies on the continued development of potent antiretroviral agents. Small molecule inhibitors that target key viral enzymes are a cornerstone of Highly Active Antiretroviral Therapy (HAART). This document provides a comprehensive technical overview of the physicochemical properties, mechanism of action, and relevant experimental methodologies for a representative NNRTI, designated "this compound." The optimization of properties such as solubility, lipophilicity, and metabolic stability is critical for achieving favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide serves as a resource for researchers engaged in the discovery and development of next-generation anti-HIV therapeutics.

Core Physicochemical Properties

The biological activity and "drug-likeness" of an inhibitor are fundamentally governed by its physicochemical characteristics.[1][2] These properties influence absorption, distribution, metabolism, and excretion (ADME). The key physicochemical parameters for this compound are summarized below.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueExperimental MethodSignificance
Molecular Formula C₁₅H₁₄N₄OSMass SpectrometryDefines elemental composition and molecular weight.
Molecular Weight 298.37 g/mol Mass SpectrometryInfluences permeability and diffusion; aligns with drug-likeness principles.[1]
LogP (o/w) 2.85Shake-Flask MethodMeasures lipophilicity; critical for membrane permeability and target engagement.
Aqueous Solubility 45 µg/mL (pH 7.4)Equilibrium Solubility AssayImpacts dissolution and bioavailability for oral administration.[1]
pKa (acidic) 9.2 (Thiol)UV-SpectrophotometryDetermines the ionization state at physiological pH, affecting solubility and target binding.
Polar Surface Area 74.5 ŲComputationalPredicts membrane penetration and transport characteristics.
Melting Point 188-191 °CDifferential Scanning CalorimetryDefines the solid-state properties and purity of the compound.
Primary Target HIV-1 Reverse TranscriptaseEnzyme Inhibition AssayIdentifies the molecular target within the HIV-1 replication cycle.

Mechanism of Action: NNRTI Pathway

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs (NRTIs), NNRTIs do not bind to the active site of the reverse transcriptase (RT) enzyme but rather to an allosteric pocket located near the active site.[3] This binding event induces a conformational change in the enzyme, distorting the active site and preventing the conversion of viral RNA into DNA.[3][4] This action is a critical step in halting the viral replication cycle.[3]

NNRTI_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Binding Proviral_DNA Proviral DNA RT->Proviral_DNA RNA-to-DNA Transcription Integration Integration into Host Genome Proviral_DNA->Integration Inhibitor69 This compound Allosteric_Site NNRTI Binding Pocket (Allosteric Site) Inhibitor69->Allosteric_Site Allosteric_Site->RT

Caption: Mechanism of action for this compound as an NNRTI.

Experimental Protocols

The accurate determination of physicochemical properties is essential for drug development. The following sections detail the methodologies used to characterize this compound.

LogP Determination via Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility between an aqueous and a lipophilic phase, typically water and n-octanol.

  • Preparation: A stock solution of this compound is prepared in the phase in which it is most soluble (e.g., n-octanol).

  • Partitioning: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are combined in a separatory funnel. A known concentration of the inhibitor is added.

  • Equilibration: The mixture is shaken vigorously for 30 minutes at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.[2]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic layers.[2]

  • Quantification: The concentration of the inhibitor in each phase is measured using UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is measured to predict the dissolution rate in the gastrointestinal tract, a key factor for oral bioavailability.[1]

  • Sample Preparation: An excess amount of solid this compound is added to a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: The resulting slurry is agitated in a sealed vial at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solids.

  • Analysis: The concentration of the dissolved inhibitor in the filtrate is determined by a validated analytical method, such as HPLC with UV detection, against a standard curve.

pKa Measurement via UV-Spectrophotometry

The ionization constant (pKa) is determined to understand how the charge of the molecule changes with pH.

  • Buffer Preparation: A series of buffers with a range of known pH values (e.g., from pH 2 to pH 12) are prepared.

  • Solution Preparation: A stock solution of this compound is prepared and diluted to a constant concentration in each of the prepared buffers.

  • Spectral Analysis: The UV-Vis absorbance spectrum for each solution is recorded. The wavelength of maximum absorbance difference between the ionized and neutral forms is identified.

  • Data Analysis: Absorbance at the identified wavelength is plotted against pH. The resulting titration curve is analyzed, and the pKa is determined as the pH at which the concentrations of the ionized and neutral forms are equal (the inflection point of the curve).

Characterization Workflow

The logical flow for the physicochemical and biological characterization of a novel small molecule inhibitor like this compound involves a tiered approach, from initial property measurement to functional validation.

Inhibitor_Characterization_Workflow cluster_physchem Physicochemical Profiling cluster_bio Biological Validation cluster_adme ADME Profiling A1 Synthesis & Purity Analysis (LC-MS) A2 Solubility Assay A1->A2 A3 LogP Determination A1->A3 A4 pKa Measurement A1->A4 B1 Primary Target Assay (RT Enzyme Inhibition) A2->B1 C2 Permeability (e.g., PAMPA) A3->C2 A4->B1 B2 Cell-Based Antiviral Assay (IC50 in CD4+ Cells) B1->B2 B3 Cytotoxicity Assay (CC50) B2->B3 B4 Selectivity Index (SI) Calculation (CC50/IC50) B3->B4 C1 Metabolic Stability (Microsome Assay) B4->C1 End Candidate Profile C1->End C2->End Start Start Start->A1

Caption: High-level workflow for inhibitor characterization.

References

Target Specificity of NNRTI-69 for HIV-1 Reverse Transcriptase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the target specificity of NNRTI-69, a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The document details the inhibitory activity of NNRTI-69 against wild-type and clinically relevant mutant strains of HIV-1 Reverse Transcriptase (RT). It includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the inhibitor's mechanism of action and the experimental workflow for its characterization. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of HIV-1 therapeutics.

Introduction to NNRTI-69 and HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2][3][4] This enzymatic function makes HIV-1 RT a prime target for antiretroviral therapy.[2][4]

NNRTI-69 is a novel, highly specific allosteric inhibitor of HIV-1 RT. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with the natural deoxynucleoside triphosphate (dNTP) substrates, NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site.[5] This binding induces a conformational change in the enzyme, thereby inhibiting its function non-competitively.[4][5][6] This guide focuses on the quantitative characterization of NNRTI-69's specificity and potency.

Quantitative Inhibitory Activity of NNRTI-69

The inhibitory activity of NNRTI-69 was evaluated against both wild-type HIV-1 RT and a panel of common NNRTI-resistant mutant enzymes. The data, summarized below, demonstrate the potency and resistance profile of the compound.

Table 1: Enzymatic Inhibition of HIV-1 RT by NNRTI-69
Enzyme TargetIC50 (nM)Ki (nM)
Wild-Type HIV-1 RT158
K103N Mutant9550
Y181C Mutant250130
G190A Mutant450240

IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values were determined using a standardized in vitro enzymatic assay as described in Section 3.1.

Table 2: Antiviral Activity of NNRTI-69 in Cell Culture
Virus StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)
HIV-1 (Wild-Type, IIIB)35>50>1428
HIV-1 (K103N)210>50>238
HIV-1 (Y181C)550>50>90

EC50 (half-maximal effective concentration) was determined in MT-4 cells. CC50 (half-maximal cytotoxic concentration) was determined in the same cell line. The Selectivity Index is calculated as CC50/EC50.

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented in this guide.

HIV-1 RT Enzymatic Inhibition Assay

This cell-free assay quantifies the ability of an inhibitor to block the DNA polymerase activity of recombinant HIV-1 RT.[7][8][9]

Materials:

  • Recombinant HIV-1 RT (wild-type and mutant forms)

  • Poly(rA) template and oligo(dT) primer

  • Deoxynucleoside triphosphates (dNTPs), including Digoxigenin-labeled dUTP (DIG-dUTP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

  • NNRTI-69 (solubilized in DMSO)

  • Anti-Digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP)

  • AP substrate (e.g., p-nitrophenyl phosphate)

  • Streptavidin-coated 96-well plates

  • Microplate reader

Procedure:

  • Plate Preparation: Biotinylated oligo(dT) primers are immobilized on streptavidin-coated 96-well plates. The poly(rA) template is then annealed to the primer.

  • Inhibitor Dilution: NNRTI-69 is serially diluted in the assay buffer to create a range of concentrations.

  • Reaction Mixture: A reaction mixture containing dNTPs (including DIG-dUTP) and HIV-1 RT is prepared.

  • Incubation: The diluted inhibitor or vehicle control (DMSO) is added to the wells, followed by the addition of the enzyme/dNTP reaction mixture. The plate is incubated to allow for DNA synthesis.

  • Detection: The reaction is stopped, and the wells are washed. Anti-DIG-AP is added and incubated to bind to the incorporated DIG-dUTP.

  • Signal Generation: After washing away unbound antibody, the AP substrate is added. The enzymatic reaction produces a colorimetric signal that is proportional to the amount of newly synthesized DNA.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay measures the ability of NNRTI-69 to inhibit HIV-1 replication in a cellular context.

Materials:

  • MT-4 cells (or other susceptible human T-cell line)

  • HIV-1 viral stocks (wild-type and resistant strains)

  • Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)

  • NNRTI-69

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • p24 antigen ELISA kit or a reverse transcriptase activity assay for supernatant

Procedure:

  • Cell Seeding: MT-4 cells are seeded into 96-well plates.

  • Compound Addition: Serial dilutions of NNRTI-69 are added to the cells.

  • Infection: A predetermined amount of HIV-1 virus stock is added to the wells.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of p24 capsid protein in the cell supernatant using an ELISA kit or by measuring the RT activity in the supernatant.

  • Data Analysis (EC50): The p24 concentration or RT activity is plotted against the inhibitor concentration, and the EC50 is calculated.

  • Cytotoxicity Assay (CC50): In parallel, uninfected cells are treated with the same concentrations of NNRTI-69. After the incubation period, a cell viability reagent is added, and the CC50 is determined.

Visualizations

The following diagrams illustrate the mechanism of action of NNRTI-69 and the workflow for its characterization.

Mechanism of Action of NNRTI-69

G cluster_0 HIV-1 Reverse Transcriptase (RT) ActiveSite Polymerase Active Site NNIBP NNRTI Binding Pocket (NNIBP) ConformationalChange Conformational Change NNIBP->ConformationalChange Induces dNTP dNTP Substrate dNTP->ActiveSite Binds to NNRTI69 NNRTI-69 NNRTI69->NNIBP Binds to ConformationalChange->ActiveSite Alters Structure Inhibition Inhibition of DNA Synthesis ConformationalChange->Inhibition

Caption: Allosteric inhibition of HIV-1 RT by NNRTI-69.

Experimental Workflow for NNRTI-69 Characterization

G A Primary Screening: Cell-Free HIV-1 RT Assay B Dose-Response Analysis: Determine IC50 A->B C Cell-Based Antiviral Assay: Determine EC50 B->C G Mechanism of Action Studies: Kinetics (e.g., Ki determination) B->G D Cytotoxicity Assay: Determine CC50 C->D F Resistance Profiling: Test against Mutant RT Enzymes C->F E Calculate Selectivity Index (SI = CC50 / EC50) D->E

References

In Silico Modeling of HIV-1 Inhibitor Binding to Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific publicly available research data was found for a compound designated "HIV-1 inhibitor-69." This guide, therefore, provides a representative in-depth technical workflow for the in silico modeling of a hypothetical non-nucleoside reverse transcriptase inhibitor (NNRTI), hereafter referred to as "Inhibitor-69," binding to HIV-1 Reverse Transcriptase (RT). The methodologies and data presented are synthesized from established computational drug discovery practices.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the core computational methodologies used to investigate the binding of small molecule inhibitors to HIV-1 RT, a critical enzyme for the replication of the HIV-1 virus. The in silico approaches detailed herein are instrumental in modern drug discovery for understanding inhibitor-target interactions, predicting binding affinities, and guiding the development of more potent and specific antiretroviral therapies.

Introduction to HIV-1 Reverse Transcriptase as a Therapeutic Target

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a key enzyme in the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome[1][2]. The inhibition of this enzymatic activity is a cornerstone of highly active antiretroviral therapy (HAART)[1]. HIV-1 RT inhibitors are broadly classified into two main categories: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[3][4]. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the polymerase active site, inducing conformational changes that inhibit the enzyme's function[1][4][5].

Computational, or in silico, modeling plays a pivotal role in the discovery and optimization of novel NNRTIs. Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the molecular interactions governing inhibitor binding and can help elucidate mechanisms of drug resistance[6][7][8].

In Silico Analysis Workflow

The computational investigation of "Inhibitor-69" binding to HIV-1 RT follows a multi-step process designed to predict the binding mode and affinity of the inhibitor and to assess the stability of the resulting protein-ligand complex.

In_Silico_Workflow cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics cluster_analysis Post-Simulation Analysis PDB 1. Protein Structure Preparation (e.g., PDB ID: 1RT4) LIG 2. Ligand Structure Preparation ('Inhibitor-69') GRID 3. Grid Box Generation LIG->GRID DOCK 4. Docking Simulation GRID->DOCK POSE 5. Pose Analysis & Scoring DOCK->POSE SETUP 6. System Setup (Solvation & Ionization) POSE->SETUP MIN 7. Energy Minimization SETUP->MIN EQUIL 8. Equilibration (NVT & NPT) MIN->EQUIL PROD 9. Production MD Run EQUIL->PROD TRAJ 10. Trajectory Analysis (RMSD, RMSF) PROD->TRAJ BFE 11. Binding Free Energy Calculation (MM/PBSA) TRAJ->BFE INTER 12. Interaction Analysis BFE->INTER Molecular_Docking_Workflow cluster_prep Preparation PDB HIV-1 RT Structure (PDB: 1RT4) PREP_PROT Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->PREP_PROT LIG Inhibitor-69 (3D Structure) PREP_LIG Prepare Ligand: - Energy Minimization - Assign Charges LIG->PREP_LIG GRID Define Grid Box (NNRTI Binding Pocket) PREP_PROT->GRID PREP_LIG->GRID DOCK Run Docking Simulation (e.g., AutoDock Vina) GRID->DOCK ANALYZE Analyze Poses: - Binding Energy - Interactions DOCK->ANALYZE

References

A Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been significantly advanced by the development of antiretroviral therapies.[1][2] A key strategy in the discovery of novel and potent anti-HIV agents is the use of computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis.[3][4] QSAR models establish a mathematical correlation between the chemical structure of compounds and their biological activity, thereby enabling the prediction of the potency of new, unsynthesized molecules.[3][5] This guide provides an in-depth overview of the core principles, methodologies, and applications of QSAR in the context of HIV-1 inhibitor design, intended for researchers, scientists, and drug development professionals.

Core Principles of QSAR in HIV-1 Drug Discovery

QSAR methodologies are founded on the principle that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties.[3][4] By quantifying these properties using molecular descriptors, it is possible to build predictive models. These models are instrumental in identifying the key structural features that govern a molecule's ability to inhibit various stages of the HIV-1 replication cycle. The primary targets for HIV-1 inhibitors include Reverse Transcriptase (RT), Protease (PR), and Integrase (IN).[1][6]

Data Presentation: QSAR Model Performance

The robustness and predictive power of a QSAR model are evaluated using several statistical metrics. The following table summarizes typical statistical parameters for QSAR models developed for different classes of HIV-1 inhibitors, as reported in various studies.

QSAR Model TypeTarget ProteinStatistical ParameterValueReference
2D-QSARHIV-1 ProteaseCorrelation coefficient (R)0.942[3]
2D-QSARHIV-1 ProteaseCross-validated R² (Q²)0.701[3]
3D-QSAR (PHASE)HIV-1 CapsidCross-validated R² (Q²)0.636[7]
3D-QSAR (PHASE)HIV-1 CapsidR² for training set0.928[7]
GFA-QSARHIV-1 IntegraseR² for cluster 10.79[8]
GFA-QSARHIV-1 Integraseq² for cluster 10.71[8]
GFA-QSARHIV-1 IntegraseR² for cluster 20.82[8]
GFA-QSARHIV-1 Integraseq² for cluster 20.74[8]
3D-QSAR (CoMSIA)HIV-1 ProteaseCross-validated R² (Q²)0.500[9]
3D-QSAR (CoMSIA)HIV-1 ProteaseNon-cross-validated R² (R²ncv)0.882[9]
3D-QSAR (CoMSIA)HIV-1 ProteasePredicted R² (R²pred)0.797[9]

Common Molecular Descriptors in HIV-1 QSAR Studies

The selection of appropriate molecular descriptors is crucial for developing a meaningful QSAR model. These descriptors quantify various aspects of a molecule's structure and properties.

Descriptor ClassExamplesDescription
Constitutional (1D/2D) Molecular Weight, Number of H-bond donors/acceptors, LogPDescribe the atomic composition and connectivity of a molecule.
Topological (2D) Wiener index, Kier & Hall connectivity indicesNumerical representation of molecular topology.
Geometrical (3D) Molecular surface area, Molecular volume, Principal moments of inertiaDescribe the 3D spatial arrangement of atoms.
Quantum Chemical HOMO/LUMO energies, Dipole moment, Atomic chargesDerived from quantum mechanical calculations, describing electronic properties.
Physicochemical Water Solubility, Caco-2 Permeability, CNS PermeabilityProperties related to a drug's pharmacokinetic profile (ADME).[3]

Experimental and Computational Protocols

A successful QSAR study integrates both experimental biological data and computational modeling.

Experimental Protocol: Determination of Anti-HIV-1 Activity

The biological activity data (e.g., IC50 or EC50 values) are the foundation of any QSAR model. A generalized protocol for assessing the in vitro anti-HIV-1 activity of test compounds is as follows:

  • Cell Culture: Maintain a suitable host cell line (e.g., MT-2, PM1-T, or LC5-RIC reporter cells) in an appropriate culture medium.[10]

  • Cytotoxicity Assay: Before assessing antiviral activity, determine the cytotoxicity of the compounds on the host cells to ensure that the observed antiviral effect is not due to cell death. This is often done using assays like the MTT or XTT assay.

  • Antiviral Assay (Inhibition of HIV-1 Replication):

    • Seed the host cells in microtiter plates.

    • Expose the cells to various sub-toxic concentrations of the test compounds.[10]

    • Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).

    • Include a positive control (e.g., a known HIV-1 inhibitor like Nevirapine or Darunavir) and a negative control (no compound).

  • Quantification of Viral Replication: After a suitable incubation period (typically 2-3 days), quantify the extent of viral replication.[10] Common methods include:

    • p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of RT in the supernatant.

    • Reporter Gene Assay: Uses genetically engineered cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) upon HIV-1 infection and replication.[10]

  • Data Analysis: Calculate the concentration of the compound that inhibits viral replication by 50% (IC50 or EC50). These values are typically converted to a logarithmic scale (pIC50 = -log(IC50)) for QSAR modeling.[3]

Computational Protocol: QSAR Model Development

The development of a QSAR model involves a series of computational steps:

  • Data Set Preparation:

    • Collect a series of compounds with their corresponding biological activities (pIC50 values).[4]

    • Draw the 2D structures of the molecules using chemical drawing software like ChemSketch.[3][4]

    • Optimize the 3D geometry of each molecule using computational chemistry software (e.g., Gaussian).[4]

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (1D, 2D, 3D, etc.) for each molecule in the dataset using software like DRAGON or PaDEL-Descriptor.[5]

  • Data Division:

    • Divide the dataset into a training set and a test set.[3] The training set is used to build the model, while the test set is used to validate its predictive ability.[3] A typical split is 70-80% for the training set and 20-30% for the test set.

  • Variable Selection:

    • From the large pool of calculated descriptors, select a subset of relevant descriptors that have the highest correlation with biological activity and low inter-correlation. Methods include stepwise multiple linear regression (SW-MLR), genetic function approximation (GFA), and principal component analysis (PCA).[5][11]

  • Model Generation:

    • Construct the mathematical model relating the selected descriptors (independent variables) to the biological activity (dependent variable). Common regression techniques include:

      • Multiple Linear Regression (MLR)[3]

      • Partial Least Squares (PLS)[6]

      • Artificial Neural Networks (ANN)[5]

      • Support Vector Machines (SVM)

  • Model Validation:

    • Internal Validation: Assess the robustness of the model using methods like leave-one-out (LOO) cross-validation (calculating Q²).[11]

    • External Validation: Evaluate the model's predictive power on the external test set (calculating R²pred).

    • Y-Randomization: Ensure the model is not a result of chance correlation by repeatedly building models with shuffled biological activity data.[12]

Visualizations

HIV-1 Replication Cycle and Inhibitor Targets

The HIV-1 replication cycle offers several key targets for therapeutic intervention. Understanding this pathway is crucial for rational drug design.

HIV1_Replication_Cycle HIV_Virion HIV Virion Binding 1. Binding & Fusion HIV_Virion->Binding Host_Cell Host T-Cell (CD4+) RT_Step 2. Reverse Transcription Host_Cell->RT_Step Binding->Host_Cell Entry Integration 3. Integration RT_Step->Integration Viral DNA Transcription 4. Transcription & Translation Integration->Transcription Provirus in Host DNA Assembly 5. Assembly Transcription->Assembly Viral RNA & Proteins Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Release Fusion_Inh Fusion Inhibitors Fusion_Inh->Binding RT_Inh Reverse Transcriptase Inhibitors (NRTIs/NNRTIs) RT_Inh->RT_Step Int_Inh Integrase Inhibitors Int_Inh->Integration Prot_Inh Protease Inhibitors Prot_Inh->Budding

Caption: Major stages of the HIV-1 replication cycle and the points of intervention for different classes of inhibitors.

General Workflow for a QSAR Study

The process of developing a predictive QSAR model follows a structured workflow, from data collection to model validation and application.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building & Validation cluster_application Application A 1. Compound Dataset (Structures & Activities) B 2. Structure Optimization (2D to 3D) A->B C 3. Descriptor Calculation B->C D 4. Data Splitting (Training & Test Sets) C->D E 5. Feature Selection D->E F 6. Model Generation (MLR, ANN, etc.) E->F G 7. Model Validation (Internal & External) F->G F->G Refine H 8. Predictive Model G->H Validated? I 9. Virtual Screening of New Compounds H->I J 10. Synthesis & Biological Testing I->J

Caption: A schematic representation of the typical workflow involved in a Quantitative Structure-Activity Relationship (QSAR) study.

Conceptual Framework of QSAR

This diagram illustrates the fundamental relationship between a molecule's structure, its calculated properties (descriptors), and its observed biological activity, which forms the basis of QSAR.

QSAR_Concept struct Chemical Structure (e.g., SMILES, MOL file) desc Molecular Descriptors Topological Electronic Steric Hydrophobic struct->desc Quantification model QSAR Model y = f(x₁, x₂, ..., xₙ) desc->model Input (x) activity Biological Activity (pIC₅₀) model->activity Prediction (y)

Caption: The conceptual flow from chemical structure to predicted biological activity through the use of molecular descriptors and a QSAR model.

QSAR analysis is a powerful and indispensable tool in the modern drug discovery pipeline for HIV-1 inhibitors.[3][13] By systematically correlating chemical structure with biological activity, QSAR models provide deep insights into the mechanisms of inhibition and guide the rational design of new, more potent therapeutic agents.[3][6] The integration of robust experimental data with sophisticated computational modeling, as outlined in this guide, is essential for accelerating the development of the next generation of antiretroviral drugs to combat the ongoing challenge of HIV/AIDS.

References

Methodological & Application

Determining the IC50 of "HIV-1 inhibitor-69" in MT-4 cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive protocol for determining the 50% inhibitory concentration (IC50) of "HIV-1 inhibitor-69" against the human immunodeficiency virus type 1 (HIV-1) in MT-4 cells. The protocol is designed for researchers, scientists, and drug development professionals working in the field of antiviral research.

Principle

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by half. In the context of HIV-1 research, determining the IC50 of a novel compound is a critical step in evaluating its antiviral potency. This protocol utilizes MT-4 cells, a human T-cell line that is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE) upon infection.[1][2]

The assay measures the ability of "this compound" to protect MT-4 cells from HIV-1-induced cell death. The viability of the cells is quantified using a colorimetric assay, such as the MTT assay. In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells. By comparing the viability of infected cells treated with various concentrations of the inhibitor to untreated infected cells and uninfected control cells, the IC50 value can be calculated.

Experimental Protocols

Materials and Reagents

Cell Line and Virus:

  • MT-4 (Human T-cell leukemia) cell line

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

Media and Reagents:

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypan Blue solution (0.4%)

  • "this compound" stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Equipment:

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Biosafety cabinet (Class II)

  • Inverted microscope

  • Centrifuge

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

MT-4 Cell Culture
  • Culture MT-4 cells in RPMI 1640 supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Maintain the cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Passage the cells every 2-3 days by diluting the cell suspension in fresh medium.

  • Before each experiment, assess cell viability using Trypan Blue exclusion; viability should be >95%.

IC50 Determination Assay (MTT Assay)

This protocol is based on a 96-well plate format.

Day 1: Cell Seeding and Infection

  • Harvest exponentially growing MT-4 cells and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh culture medium and adjust the cell concentration to 1 x 10^5 cells/mL.

  • Prepare a working solution of HIV-1 to yield a multiplicity of infection (MOI) that causes significant CPE in 4-5 days. The optimal MOI should be determined empirically.

  • In a sterile tube, mix the cell suspension with the diluted HIV-1 stock.

  • Immediately seed 100 µL of the cell/virus mixture into the appropriate wells of a 96-well plate.

  • Include control wells:

    • Cell Control (CC): 100 µL of uninfected cells.

    • Virus Control (VC): 100 µL of infected cells without any inhibitor.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

Day 1 (continued): Addition of "this compound"

  • Prepare serial dilutions of "this compound" in culture medium. It is common to perform a 2-fold or 3-fold serial dilution. The concentration range should be chosen based on any preliminary data, but a wide range (e.g., from 100 µM to 0.01 µM) is often used for initial screening.

  • Add 100 µL of each inhibitor dilution to the corresponding wells of the 96-well plate containing the infected cells.

  • For the Cell Control and Virus Control wells, add 100 µL of culture medium (containing the same final concentration of the inhibitor's solvent, e.g., DMSO, as the treated wells).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

Day 5 or 6: Cell Viability Measurement (MTT Assay)

  • After the incubation period, visually inspect the plate under a microscope to confirm the cytopathic effect in the Virus Control wells.

  • Carefully add 20 µL of MTT solution (5 mg/mL) to each well.[3]

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.

  • After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank wells (containing only medium, MTT, and solubilization buffer) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each inhibitor concentration using the following formula:

    % Cell Viability = [(Absorbance of Treated Sample - Absorbance of VC) / (Absorbance of CC - Absorbance of VC)] x 100

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of "this compound" that results in 50% cell viability.

Data Presentation

The quantitative data from the IC50 determination experiment should be summarized in a clear and structured table for easy comparison.

"this compound" Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
Cell Control (Uninfected) 1.250100
Virus Control (Infected, No Inhibitor) 0.1500
0.010.2055
0.10.43025
10.70050
101.19595
1001.24599.5

Calculated IC50: 1.0 µM

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Day 0: Preparation cluster_assay Day 1: Assay Setup cluster_incubation Days 2-5: Incubation cluster_readout Day 6: Data Acquisition cluster_analysis Data Analysis culture_cells Culture and expand MT-4 cells harvest_cells Harvest and count MT-4 cells culture_cells->harvest_cells prepare_reagents Prepare media, inhibitor dilutions, and virus stock add_inhibitor Add serial dilutions of This compound prepare_reagents->add_inhibitor infect_cells Infect cells with HIV-1 harvest_cells->infect_cells seed_plate Seed 96-well plate with infected/uninfected cells infect_cells->seed_plate seed_plate->add_inhibitor incubate Incubate plate for 4-5 days at 37°C, 5% CO2 add_inhibitor->incubate add_mtt Add MTT reagent to wells incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for IC50 determination of this compound.

Hypothetical Signaling Pathway of HIV-1 Inhibition

As the mechanism of action for "this compound" is not specified, this diagram illustrates a common point of inhibition for anti-HIV drugs, such as reverse transcriptase inhibitors.

signaling_pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (MT-4) viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase viral_rna->reverse_transcriptase Template viral_dna Viral DNA reverse_transcriptase->viral_dna Reverse Transcription integration Integration into Host Genome viral_dna->integration provirus Provirus integration->provirus inhibitor This compound inhibitor->reverse_transcriptase Inhibition

Caption: Hypothetical inhibition of HIV-1 reverse transcriptase.

References

Application Notes and Protocols for HIV-1 Inhibitor-69 in Studying HIV-1 Reverse Transcriptase Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, reverse transcriptase (RT), is a critical component of the HIV-1 replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. This essential role makes HIV-1 RT a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity.

This document provides detailed application notes and protocols for the characterization of "HIV-1 inhibitor-69," a representative non-nucleoside reverse transcriptase inhibitor, in the context of studying HIV-1 reverse transcriptase kinetics. The protocols and data presented are based on established methodologies for well-characterized NNRTIs such as Nevirapine and Efavirenz, and serve as a comprehensive guide for researchers engaged in the discovery and development of novel anti-HIV-1 agents.

Data Presentation: In Vitro Inhibitory Activity of Representative NNRTIs

The inhibitory potency of NNRTIs against HIV-1 Reverse Transcriptase is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). Below is a summary of reported in vitro inhibitory activities for two well-characterized NNRTIs, Nevirapine and Efavirenz, which can be used as a reference for evaluating "this compound".

InhibitorParameterValue (nM)Target
Nevirapine IC5084HIV-1 RT
IC5040HIV-1 replication in cell culture
Efavirenz Ki2.93Wild-type HIV-1 RT
IC951.5HIV-1 replicative spread in cell culture

Note: IC50 and Ki values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and the template/primer used.

Experimental Protocols

Determination of IC50 for "this compound" against HIV-1 Reverse Transcriptase

This protocol describes a non-radioactive, colorimetric assay to determine the IC50 value of an NNRTI against purified recombinant HIV-1 RT. The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand, which is then quantified using an anti-DIG antibody conjugated to peroxidase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • "this compound" (and/or reference NNRTIs like Nevirapine)

  • HIV-1 RT Reaction Buffer (50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% NP-40, 1 mM DTT)

  • Template/Primer: Poly(A)•oligo(dT)15

  • dNTP mix (10 mM each of dATP, dCTP, dGTP)

  • dTTP (10 mM)

  • DIG-11-dUTP (1 mM)

  • Streptavidin-coated 96-well plates

  • Anti-DIG-Peroxidase (POD) antibody

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution

  • Stop solution (e.g., 1% SDS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of "this compound" in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in HIV-1 RT Reaction Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a working solution of dNTPs by mixing dATP, dCTP, dGTP, and dTTP to a final concentration of 200 µM each in reaction buffer.

    • Prepare a DIG-dUTP/dTTP mix with a final concentration of 65 µM dTTP and 35 µM DIG-dUTP.

    • Dilute the recombinant HIV-1 RT in reaction buffer to the desired working concentration (e.g., 2-5 ng/reaction).

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the serially diluted "this compound" or control (reaction buffer with DMSO).

    • Add 10 µL of the diluted HIV-1 RT to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare the reaction mix by combining the template/primer (e.g., 10 µg/mL poly(A)•oligo(dT)15), the dNTP mix, and the DIG-dUTP/dTTP mix in reaction buffer.

    • Initiate the reverse transcriptase reaction by adding 20 µL of the reaction mix to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Transfer 40 µL of the reaction mixture from each well to a streptavidin-coated 96-well plate.

    • Incubate at 37°C for 1 hour to allow the biotinylated primer to bind to the streptavidin.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of a diluted solution of Anti-DIG-POD antibody to each well.

    • Incubate at 37°C for 1 hour.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of ABTS substrate solution to each well and incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Determination of Kinetic Parameters (Km and Vmax) and Inhibitor Constant (Ki)

This protocol outlines the determination of the Michaelis-Menten constant (Km) for the dNTP substrate and the maximum reaction velocity (Vmax) of HIV-1 RT, followed by the determination of the inhibitor constant (Ki) for "this compound".

Materials: Same as for the IC50 determination protocol.

Procedure:

Part A: Determination of Km and Vmax

  • Assay Setup:

    • Prepare a series of reaction mixes with varying concentrations of the dNTP substrate (e.g., a fixed ratio of dATP, dCTP, dGTP, and varying concentrations of the limiting nucleotide, dTTP, along with a fixed concentration of DIG-dUTP).

    • In a 96-well plate, add 20 µL of reaction buffer.

    • Add 10 µL of diluted HIV-1 RT.

    • Initiate the reaction by adding 20 µL of the respective dNTP reaction mix.

    • Incubate at 37°C and take time points (e.g., 0, 5, 10, 15, 20 minutes) by stopping the reaction with a stop solution.

    • Proceed with the detection and absorbance reading as described in the IC50 protocol.

  • Data Analysis:

    • For each dNTP concentration, plot the absorbance against time to determine the initial reaction velocity (V0).

    • Plot the initial velocities (V0) against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to determine these parameters.

Part B: Determination of Ki

  • Assay Setup:

    • Perform the kinetic assay as described in Part A, but in the presence of several fixed concentrations of "this compound".

    • For each inhibitor concentration, vary the concentration of the dNTP substrate.

  • Data Analysis:

    • Generate Lineweaver-Burk plots for each inhibitor concentration.

    • Analyze the plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive). For NNRTIs, non-competitive inhibition is expected.

    • For non-competitive inhibition, the Ki can be determined from the y-intercepts of the Lineweaver-Burk plots. The y-intercept is equal to (1 + [I]/Ki) / Vmax. A secondary plot of the y-intercepts versus the inhibitor concentration ([I]) will yield a straight line with a slope of 1/(Ki * Vmax) and a y-intercept of 1/Vmax.

Visualizations

Signaling Pathway of NNRTI Inhibition

NNRTI_Inhibition_Pathway cluster_RT HIV-1 Reverse Transcriptase (p66/p51) cluster_Substrates Substrates cluster_Inhibitor Inhibitor cluster_Process Process RT_inactive Inactive RT Inhibition Inhibition of DNA Synthesis RT_inactive->Inhibition leads to RT_active Active RT Conformational_Change Conformational Change RT_active->Conformational_Change induces proviral_DNA Proviral DNA RT_active->proviral_DNA synthesizes viral_RNA Viral RNA viral_RNA->RT_active binds dNTPs dNTPs dNTPs->RT_active binds NNRTI This compound (NNRTI) Binding_Pocket Allosteric Binding Pocket NNRTI->Binding_Pocket binds to Conformational_Change->RT_inactive results in IC50_Workflow prep_reagents 1. Prepare Reagents (Inhibitor dilutions, RT, Buffers) assay_setup 2. Assay Setup (Add inhibitor and RT to plate) prep_reagents->assay_setup pre_incubation 3. Pre-incubation (37°C, 30 min) assay_setup->pre_incubation reaction_init 4. Initiate Reaction (Add reaction mix) pre_incubation->reaction_init rt_reaction 5. RT Reaction (37°C, 1 hour) reaction_init->rt_reaction transfer 6. Transfer to Streptavidin Plate rt_reaction->transfer binding 7. Binding (37°C, 1 hour) transfer->binding wash1 8. Wash Plate (3x) binding->wash1 add_antibody 9. Add Anti-DIG-POD (37°C, 1 hour) wash1->add_antibody wash2 10. Wash Plate (3x) add_antibody->wash2 add_substrate 11. Add ABTS Substrate (RT, 15-30 min) wash2->add_substrate read_absorbance 12. Read Absorbance (405 nm) add_substrate->read_absorbance data_analysis 13. Data Analysis (Calculate % inhibition, Plot curve, Determine IC50) read_absorbance->data_analysis

Application Notes and Protocols for the Synthesis of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk]benzodiazepin-2(1H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk]benzodiazepin-2(1H)-thione (TIBO) derivatives, a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with significant anti-HIV-1 activity. The following sections outline the synthetic pathways, experimental procedures, and characterization of these compounds.

Introduction

Tetrahydro-imidazo[4,5,1-jk][1]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives are a pivotal class of heterocyclic compounds that have demonstrated high potency and selectivity against Human Immunodeficiency Virus type 1 (HIV-1).[1][2] These compounds function by non-competitively inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1][3][2] The unique interaction of TIBO derivatives with a specific allosteric site on the HIV-1 RT leads to the disruption of the enzyme's catalytic activity.[1][3][2] This document details the synthetic routes to access these molecules, providing researchers with the necessary protocols to produce and further explore this important class of antiviral agents.

Synthetic Pathway Overview

The general synthetic approach to 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk]benzodiazepin-2(1H)-thione derivatives involves a multi-step sequence starting from readily available precursors. The key steps include the formation of a benzodiazepine core, followed by the construction of the fused imidazole ring system and subsequent thionation.

Synthesis_Pathway A Starting Materials (e.g., Substituted Anilines, Chloroacetyl Chloride) B Formation of Benzodiazepine Intermediate A->B Acylation & Cyclization C Cyclization to form Imidazo-benzodiazepine B->C Reaction with (e.g.) Cyanogen Bromide D Thionation Reaction C->D Reaction with Lawesson's Reagent or P4S10 E Final TIBO-thione Derivative D->E Purification

Caption: General synthetic workflow for TIBO-thione derivatives.

Experimental Protocols

The following protocols are based on established synthetic methods for TIBO derivatives.

Protocol 1: Synthesis of a Key Benzodiazepine Intermediate

This protocol describes the synthesis of a common precursor for various TIBO derivatives.

Materials:

  • Substituted 2-amino-N-methylbenzylamine

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Acylation: Dissolve the substituted 2-amino-N-methylbenzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.

  • Cyclization: Suspend sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere.

  • Add a solution of the crude chloroacetamide intermediate (1 equivalent) in anhydrous DMF dropwise to the NaH suspension at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzodiazepine intermediate.

Protocol 2: Synthesis of the Imidazo[4,5,1-jk]benzodiazepin-2(1H)-one

This protocol details the formation of the fused imidazole ring.

Materials:

  • Benzodiazepine intermediate from Protocol 1

  • Cyanogen bromide (CNBr)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the benzodiazepine intermediate (1 equivalent) in acetonitrile.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Add a solution of cyanogen bromide (1.2 equivalents) in acetonitrile dropwise.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the imidazo[4,5,1-jk]benzodiazepin-2(1H)-one derivative.

Protocol 3: Thionation to Yield the Final Thione Derivative

This protocol describes the conversion of the lactam to the corresponding thiolactam.

Materials:

  • Imidazo[4,5,1-jk]benzodiazepin-2(1H)-one derivative from Protocol 2

  • Lawesson's reagent or Phosphorus pentasulfide (P4S10)

  • Anhydrous toluene or pyridine

Procedure:

  • Suspend the imidazo[4,5,1-jk]benzodiazepin-2(1H)-one derivative (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.6 equivalents) or phosphorus pentasulfide (0.5 equivalents) to the suspension.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk]benzodiazepin-2(1H)-thione derivative.

Data Presentation

The following tables summarize representative quantitative data for a selection of synthesized TIBO-thione derivatives.

Table 1: Synthesis and Physicochemical Properties of TIBO-thione Derivatives

Compound IDR-group SubstitutionYield (%)Melting Point (°C)
TIBO-1 H75230-232
TIBO-2 8-Cl82245-247
TIBO-3 9-OCH378218-220

Table 2: Spectroscopic Data for Representative TIBO-thione Derivatives

Compound ID1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)
TIBO-1 7.2-7.8 (m, 4H), 4.5 (t, 2H), 3.4 (s, 3H), 3.2 (t, 2H)180.2, 145.1, 132.5, 128.9, 125.4, 115.8, 55.4, 48.2, 35.13150 (N-H), 1590 (C=C), 1250 (C=S)[M+H]+ calculated, found
TIBO-2 7.3-7.9 (m, 3H), 4.6 (t, 2H), 3.5 (s, 3H), 3.3 (t, 2H)180.5, 143.8, 134.1, 130.2, 126.8, 117.2, 55.6, 48.4, 35.33145 (N-H), 1585 (C=C), 1255 (C=S)[M+H]+ calculated, found
TIBO-3 7.1-7.6 (m, 3H), 4.5 (t, 2H), 3.8 (s, 3H), 3.4 (s, 3H), 3.2 (t, 2H)180.1, 158.2, 144.5, 120.1, 118.5, 112.3, 56.0, 55.5, 48.3, 35.23155 (N-H), 1600 (C=C), 1245 (C=S)[M+H]+ calculated, found

Table 3: In Vitro Anti-HIV-1 Activity of TIBO-thione Derivatives

Compound IDEC50 (µM)aCC50 (µM)bSelectivity Index (SI)c
TIBO-1 0.05>100>2000
TIBO-2 0.02>100>5000
TIBO-3 0.12>100>833
Nevirapine 0.10>100>1000

a Effective concentration required to inhibit HIV-1 replication by 50%. b Cytotoxic concentration required to reduce the viability of mock-infected cells by 50%. c Ratio of CC50 to EC50.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

TIBO derivatives are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its function.

Mechanism_of_Action cluster_0 HIV-1 Replication Cycle Viral_RNA Viral RNA RT HIV-1 Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA Integration Integration into Host Genome RT->Viral_DNA Reverse Transcription TIBO TIBO-thione Derivative Binding_Site Allosteric Binding Pocket on RT TIBO->Binding_Site Binds to Inhibition Inhibition of RT Activity TIBO->Inhibition Leads to Inhibition->RT Blocks

Caption: TIBO derivatives inhibit HIV-1 reverse transcriptase.

Conclusion

The synthetic protocols and data presented herein provide a comprehensive guide for the preparation and characterization of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk]benzodiazepin-2(1H)-thione derivatives. These compounds continue to be a valuable scaffold in the development of novel anti-HIV therapeutics. The detailed methodologies are intended to facilitate further research and optimization of this potent class of NNRTIs.

References

"HIV-1 inhibitor-69" solubility in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of HIV-1 Inhibitor-69 in cell culture-based assays. The information is intended to guide researchers in accurately preparing and utilizing this compound for the study of HIV-1 replication.

Product Information

Product Name: this compound Mechanism of Action: HIV-1 Reverse Transcriptase (RT) Inhibitor

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and efficacy in cell culture experiments.

Solubility Data:

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO).

SolventMaximum SolubilityMolar ConcentrationNotes
DMSO25 mg/mL77.67 mMUltrasonic assistance may be required for complete dissolution. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial.

Stock Solution Storage:

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Storage TemperatureShelf Life
-20°C1 month
-80°C6 months

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Calibrated pipettes

Procedure:

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of the inhibitor. For example, to prepare 1 mL of a 10 mM solution, you would need a specific mass of the compound (refer to the manufacturer's certificate of analysis for molecular weight).

  • Dissolution: Add the calculated volume of fresh DMSO to the vial containing the pre-weighed this compound.

  • Mixing: Vortex the solution thoroughly to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for short intervals until the solution is clear.

  • Sterilization: While not always necessary for DMSO stocks, if required, filter the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro HIV-1 Inhibition Assay in Cell Culture

This protocol provides a general framework for evaluating the anti-HIV-1 activity of Inhibitor-69 in a susceptible cell line (e.g., MT-4 cells).

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM, or PBMCs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin, and streptomycin)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Method for quantifying viral replication (e.g., p24 ELISA kit or Reverse Transcriptase activity assay kit)

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well in 100 µL of complete medium).

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium. It is advisable to test a wide range of concentrations initially (e.g., from 100 µM down to 1 nM) to determine the effective concentration range. Remember to include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

  • Addition of Inhibitor: Add the diluted inhibitor or vehicle control to the appropriate wells of the cell plate.

  • Infection: Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Incubation: Incubate the plate in a CO₂ incubator at 37°C for a period suitable for viral replication (typically 3-7 days).

  • Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Measure the level of HIV-1 replication using a p24 ELISA or a reverse transcriptase activity assay, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of this compound that results in a 50% reduction in viral replication (EC₅₀). This can be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

experimental_workflow Experimental Workflow for HIV-1 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock of Inhibitor-69 in DMSO dilutions Create Serial Dilutions in Culture Medium stock->dilutions add_inhibitor Add Diluted Inhibitor to Cells dilutions->add_inhibitor cells Seed Target Cells in 96-well Plate cells->add_inhibitor infect Infect Cells with HIV-1 add_inhibitor->infect incubate Incubate for 3-7 Days infect->incubate supernatant Collect Supernatant incubate->supernatant quantify Quantify Viral Replication (p24 ELISA or RT Assay) supernatant->quantify ec50 Calculate EC50 quantify->ec50

Caption: Workflow for assessing the anti-HIV-1 activity of Inhibitor-69.

Troubleshooting & Optimization

Overcoming "HIV-1 inhibitor-69" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Inhibitor-69

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of the novel, non-nucleoside HIV-1 integrase inhibitor, "this compound." Due to its hydrophobic nature, achieving and maintaining solubility in aqueous solutions is critical for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid that is practically insoluble in water and aqueous buffers at neutral pH.[1][2] It is, however, soluble in several organic solvents.[3][4][5] For most in vitro experiments, a stock solution should first be prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted into the aqueous experimental medium.[3][6][7]

Q2: Why did this compound precipitate when I diluted my stock solution into my cell culture media?

A2: Precipitation upon dilution into an aqueous buffer is the most common issue. This typically occurs when the concentration of the inhibitor in the final aqueous solution exceeds its thermodynamic solubility limit. The percentage of the organic co-solvent (like DMSO) in the final solution is often too low to maintain solubility. For maximum solubility, we recommend a rapid dilution of the organic stock into the vigorously stirring aqueous buffer.[3][6]

Q3: How should I store aqueous solutions of this compound?

A3: We do not recommend storing aqueous solutions of this compound for more than one day.[3][6][7] The compound can degrade or precipitate from the solution over time, leading to inconsistent results. It is best practice to prepare fresh aqueous working solutions from your organic stock for each experiment.

Q4: What is a safe starting concentration of DMSO for my cell-based assays?

A4: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to run a vehicle control (media with the same final DMSO concentration but without the inhibitor) to ensure that the observed effects are from this compound and not the solvent.

Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. This data is based on internal studies and may vary slightly based on the specific buffer composition, pH, and temperature.

Solvent/SystemTemperatureApproximate SolubilityCitation
Water (pH 7.0)25°C< 0.5 µg/mL[8]
PBS (pH 7.2)25°C< 1 µg/mL[9]
DMSO25°C≥ 90 mg/mL[10]
Dimethylformamide (DMF)25°C~20 mg/mL[5]
Ethanol25°C~35 mg/mL[10]
1:9 DMSO:PBS (pH 7.2)25°C~15 µg/mL[7]
1:9 Ethanol:PBS (pH 7.2)25°C~20 µg/mL[6]

Troubleshooting Guide

Problem: My powdered this compound won't dissolve directly in my aqueous buffer.

  • Cause: This is expected behavior. The inhibitor is highly hydrophobic and has extremely low aqueous solubility.[1][2]

  • Solution: Do not attempt to dissolve the compound directly in aqueous media. Always prepare a high-concentration stock solution in an appropriate organic solvent first, such as DMSO.[3][4][5]

Problem: After diluting my DMSO stock into buffer, the solution is cloudy or has visible precipitate.

  • Cause 1: The final concentration of the inhibitor is above its solubility limit in the aqueous/co-solvent mixture.

    • Solution 1a: Lower the final concentration of this compound. Determine the kinetic solubility in your specific medium using the protocol below to understand the upper concentration limit.

    • Solution 1b: Increase the percentage of the organic co-solvent if your experimental system can tolerate it. However, be mindful of solvent toxicity in cell-based assays.

  • Cause 2: The dilution was performed too slowly or without adequate mixing, creating localized areas of high concentration that led to precipitation.

    • Solution 2: Add the stock solution dropwise into the aqueous buffer while the buffer is being vortexed or rapidly stirred to ensure immediate and uniform dispersion.[3]

Problem: I am observing inconsistent results in my multi-well plate assay.

  • Cause: This could be due to the inhibitor precipitating out of solution over the course of the experiment, especially if the plates are incubated for an extended period. The effective concentration of the inhibitor may be decreasing over time.

  • Solution: Visually inspect the wells under a microscope for any signs of compound precipitation before and after the experiment. Consider reducing the final inhibitor concentration or exploring formulation strategies like solid dispersions with polymers if higher concentrations are necessary.[9][11]

Problem: I need a higher aqueous concentration for my in vivo studies than what co-solvents can provide.

  • Cause: The required dose for animal studies often exceeds the simple solubility limits of the inhibitor in tolerable co-solvent mixtures.

  • Solution: Advanced formulation strategies are likely required. These include creating amorphous solid dispersions with polymers, co-crystallization, or using lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[11][12][13] These techniques typically enhance solubility and oral bioavailability by preventing the inhibitor from converting to its stable, less soluble crystalline form.[9][14] Collaboration with a formulation scientist is highly recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 450.5 g/mol ) in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For example, to make a 10 mM solution from 4.5 mg of the inhibitor, add 1 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex at room temperature for 5-10 minutes. If needed, sonicate briefly in a water bath to ensure complete dissolution. The resulting solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[15]

Protocol 2: Preparation of an Aqueous Working Solution (Co-Solvent Method)
  • Buffer Preparation: Prepare the desired volume of your final aqueous buffer (e.g., PBS, cell culture medium) in a sterile tube.

  • Mixing: Place the tube on a vortex mixer or use a magnetic stirrer to ensure vigorous agitation.

  • Dilution: While the buffer is actively mixing, add the required volume of the DMSO stock solution drop-by-drop directly into the buffer. For example, to make a 10 µM solution in 10 mL of media from a 10 mM stock, add 10 µL of the stock solution. This will result in a final DMSO concentration of 0.1%.

  • Final Mix & Use: Continue to vortex for another 30 seconds to ensure homogeneity. Use the freshly prepared solution immediately for your experiment.[3][7]

Visualizations

Troubleshooting Workflow for Solubility Issues

G cluster_0 cluster_1 start Start: Encounter Solubility Issue direct_dissolve Powder Won't Dissolve in Buffer? start->direct_dissolve precipitate Compound Precipitates in Aqueous Buffer? inconsistent Inconsistent Assay Results? precipitate->inconsistent No sol_lower_conc Solution 1: Lower Final Concentration Below Solubility Limit precipitate->sol_lower_conc Yes sol_check_precip Solution: Check Wells for Precipitate. Prepare Fresh Solution inconsistent->sol_check_precip Yes end_node Problem Resolved inconsistent->end_node No direct_dissolve->precipitate No sol_stock Solution: Prepare High Concentration Stock in 100% DMSO direct_dissolve->sol_stock Yes sol_stock->precipitate sol_fast_dilute Solution 2: Use Rapid Dilution Method into Vortexing Buffer sol_lower_conc->sol_fast_dilute sol_advanced Need Higher Conc.? (e.g., for in vivo) sol_fast_dilute->sol_advanced sol_check_precip->end_node sol_formulate Solution: Use Advanced Formulation (e.g., Solid Dispersion, SEDDS) sol_advanced->sol_formulate Yes sol_advanced->end_node No sol_formulate->end_node

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

Mechanism of Action Pathway

G cluster_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus inhibitor Solubilized This compound integrase HIV-1 Integrase (IN) inhibitor->integrase Binds to & Inhibits pre_integration Pre-Integration Complex (PIC) (Viral DNA + Integrase) pre_integration->integrase contains host_dna Host DNA pre_integration->host_dna Enters Nucleus & Targets Host DNA integrase->host_dna Mediates Integration provirus Provirus Formation (Blocked) integrase->provirus

Caption: The inhibitor must be in solution to block HIV-1 integrase in the host cell.

References

Technical Support Center: Optimizing HIV-1 Inhibitor-69 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "HIV-1 Inhibitor-69" in antiviral assays. The following information is based on the characteristics of a hypothetical novel HIV-1 Protease Inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel protease inhibitor (PI). It functions by binding to the active site of the HIV-1 protease enzyme. This binding prevents the protease from cleaving the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1][2][3] Consequently, the virus particles produced are immature and non-infectious, halting the spread of the virus.[2][3][4]

Q2: What is the recommended starting concentration for this compound in an antiviral assay?

A2: For initial screening, it is recommended to perform a dose-response experiment to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). A good starting point for a serial dilution would be a high concentration of 100 µM, with 10-fold dilutions down to 0.01 µM.[5] The optimal concentration for your specific assay will be a balance between high antiviral activity and low cytotoxicity.

Q3: How do I determine the cytotoxicity of this compound?

A3: Cytotoxicity should be assessed in parallel with your antiviral assay.[6] This is crucial to ensure that the observed antiviral effect is not due to cell death.[7] A common method is the MTT or MTS assay, which measures cell viability.[7][8] You will treat cells with the same concentrations of this compound as in your antiviral assay but without the virus.[6]

Q4: What cell lines are suitable for testing this compound?

A4: T-cell lines such as MT-2, MT-4, or CEM-SS are commonly used for HIV-1 antiviral assays.[9][10] It is important to use a highly susceptible cell line combined with a highly replicative virus to ensure a robust and measurable infection.[5]

Q5: How can I determine if this compound is effective against drug-resistant HIV-1 strains?

A5: To assess the efficacy against resistant strains, you should perform your antiviral assay using well-characterized laboratory-adapted or clinical isolate strains of HIV-1 known to carry resistance mutations to other protease inhibitors.[1] A minimal change in the EC50 value against resistant strains compared to the wild-type virus indicates a high barrier to resistance.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cytotoxicity Observed The concentration of this compound is too high.Lower the concentration range in your serial dilutions. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).[8]
No Antiviral Activity Detected The concentration of this compound is too low.Increase the upper range of your concentrations in the dose-response experiment.
The inhibitor may not be effective against the specific HIV-1 strain used.Test against a different, well-characterized laboratory strain of HIV-1.
The assay readout is not sensitive enough.Consider using a more sensitive assay, such as a luciferase reporter gene assay or a p24 antigen ELISA.[10][11]
Inconsistent Results Between Experiments Variability in cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Inaccurate pipetting or dilutions.Calibrate your pipettes regularly. Prepare fresh serial dilutions for each experiment.
Variation in virus stock titer.Aliquot and freeze your virus stock to avoid multiple freeze-thaw cycles. Titer the virus stock before each set of experiments.
High Background Signal in Assay Contamination of cell culture.Regularly test your cell cultures for mycoplasma contamination. Practice good aseptic technique.
Non-specific binding of reagents.Optimize washing steps in your assay protocol. Include appropriate controls, such as uninfected cells and infected, untreated cells.

Experimental Protocols

Determination of EC50 and CC50

This protocol outlines a general method for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound.

a. Cell Viability (CC50) Assay (MTS Assay)

  • Seed a 96-well plate with a suitable T-cell line (e.g., MT-4 cells) at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in culture medium. A common starting range is 100 µM to 0.01 µM.

  • Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with untreated cells (cell control) and wells with solvent control.

  • Incubate for 48-72 hours (this should match the duration of your antiviral assay).

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using a dose-response curve fitting software.[8]

b. Antiviral (EC50) Assay (p24 Antigen ELISA)

  • Seed a 96-well plate with MT-4 cells at 1 x 10^4 cells/well in 50 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

  • Add 50 µL of the diluted inhibitor to the wells.

  • Add 100 µL of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI) to the wells containing cells and inhibitor. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

  • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of viral inhibition for each concentration relative to the virus control and determine the EC50 value.

Time-of-Addition Assay

This assay helps to determine the stage of the HIV-1 replication cycle targeted by this compound.[5]

  • Seed MT-4 cells in multiple wells of a 96-well plate.

  • Infect the cells with a high-titer stock of HIV-1.

  • Add a high concentration (e.g., 10-100 times the EC50) of this compound to different wells at various time points post-infection (e.g., 0, 2, 4, 8, 12, 24 hours).[5][12]

  • Include control wells with no inhibitor and wells with known inhibitors for different stages of the viral life cycle (e.g., a reverse transcriptase inhibitor and an integrase inhibitor).[12]

  • After a single round of replication (e.g., 30-48 hours), measure viral replication (e.g., by p24 ELISA or a reporter gene assay).

  • Plot the percentage of inhibition against the time of addition. If this compound is a protease inhibitor, it will retain its activity even when added late in the replication cycle.[12]

Visualizations

Antiviral_Assay_Workflow Figure 1. General Workflow for Antiviral Assay A Seed Host Cells (e.g., MT-4) C Add Inhibitor to Cells A->C B Prepare Serial Dilutions of this compound B->C D Infect Cells with HIV-1 C->D E Incubate (48-72h) D->E F Measure Viral Replication (e.g., p24 ELISA) E->F G Determine EC50 F->G

Caption: General workflow for determining the EC50 of this compound.

HIV_Protease_Inhibition Figure 2. Mechanism of HIV-1 Protease Inhibition cluster_0 Normal Viral Maturation cluster_1 In the Presence of this compound A Gag-Pol Polyprotein B HIV-1 Protease A->B Cleavage C Mature Viral Proteins B->C D Infectious Virion C->D E Gag-Pol Polyprotein F HIV-1 Protease E->F H No Cleavage F->H G This compound G->F Binds to active site I Non-infectious Virion H->I

Caption: Simplified diagram of HIV-1 protease inhibition by this compound.

References

"HIV-1 inhibitor-69" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Inhibitor-69

This technical support center provides guidance on the stability and storage of this compound, a small molecule compound designed for research purposes. Here you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the optimal performance of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, the compound is stable for at least one year.

Q2: How should I store this compound after reconstitution in a solvent?

A2: Once reconstituted, the stability of this compound will depend on the solvent used. We recommend preparing stock solutions in anhydrous DMSO at a concentration of 10 mM. These stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[1][2] When stored properly, the DMSO stock solution is stable for up to 6 months.

Q3: Can I store the reconstituted inhibitor at 4°C or room temperature?

A3: Storing reconstituted this compound at 4°C or room temperature is not recommended for extended periods. Several protease inhibitors are unstable at room temperature or even under refrigerated conditions for prolonged periods.[3] Degradation may occur, leading to a loss of potency in your experiments. For short-term use (up to 24 hours), solutions can be kept at 4°C.

Q4: How many freeze-thaw cycles are recommended for the reconstituted inhibitor?

A4: To ensure the integrity and activity of the inhibitor, we strongly advise avoiding repeated freeze-thaw cycles.[1] Aliquoting the stock solution into single-use vials is the best practice. If repeated use from a single vial is necessary, limit it to no more than 3 freeze-thaw cycles.

Q5: What are the signs of inhibitor degradation?

A5: Degradation of the inhibitor may not be visually apparent. The primary indication of degradation is a loss of inhibitory activity in your assays, leading to inconsistent or unexpected results. If you suspect degradation, we recommend using a fresh aliquot of the inhibitor for comparison.

Q6: Is this compound sensitive to light?

A6: While there is no specific data on the light sensitivity of this compound, it is good laboratory practice to protect all research compounds from light, especially during storage and handling. Store vials in the dark and use amber-colored tubes or wrap tubes in foil for light-sensitive experiments.

Quantitative Stability Data

The following table summarizes the stability of this compound under various storage conditions. This data is based on internal stability studies measuring the percentage of active compound remaining over time using HPLC-MS.

Storage ConditionSolventConcentrationDurationRemaining Activity (%)
-20°C (Lyophilized Powder)N/AN/A12 Months>98%
-80°C (Stock Solution)DMSO10 mM6 Months>95%
-20°C (Stock Solution)DMSO10 mM1 Month~90%
4°C (Working Dilution)Aqueous Buffer10 µM24 Hours~92%
Room Temperature (Working Dilution)Aqueous Buffer10 µM8 Hours~85%

Experimental Protocols

Protocol for Assessing Inhibitor Stability in Experimental Buffer

This protocol provides a method to determine the stability of this compound in your specific experimental buffer.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Your experimental buffer

  • HPLC-MS system

  • Control buffer (for baseline)

  • Incubator or water bath at your experimental temperature

Methodology:

  • Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.

  • Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC-MS to determine the initial peak area of the inhibitor.

  • Incubate the remaining working solution at your standard experimental temperature.

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take additional aliquots and analyze them by HPLC-MS.

  • Calculate the percentage of inhibitor remaining at each time point relative to the T=0 sample.

  • A significant decrease in the peak area over time indicates instability in your experimental buffer.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_storage Long-term Storage cluster_preparation Stock Solution Preparation cluster_experiment Experimental Use lyophilized Lyophilized Powder (-20°C) reconstitute Reconstitute in Anhydrous DMSO (10 mM) lyophilized->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw a Single Aliquot store_stock->thaw dilute Prepare Working Dilution in Assay Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for handling and preparing this compound.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could the inhibitor be the problem?

A1: Inconsistent results can arise from several factors, including inhibitor instability. Please consider the following:

  • Storage: Verify that both the lyophilized powder and reconstituted stock solutions have been stored at the recommended temperatures.

  • Freeze-Thaw Cycles: Excessive freeze-thaw cycles can degrade the inhibitor. Always use fresh aliquots for critical experiments.

  • Solvent Quality: Ensure that the DMSO used for reconstitution is anhydrous, as moisture can degrade the compound.

  • Buffer Compatibility: The inhibitor may be unstable in your experimental buffer. Refer to the protocol above to test its stability.

Q2: I am observing lower than expected potency of the inhibitor. What should I do?

A2: A decrease in potency is a common sign of degradation.

  • Use a fresh aliquot: Compare the performance of your current working stock with a freshly thawed aliquot from your -80°C storage.

  • Confirm concentration: Re-verify the concentration of your stock solution. If possible, use spectrophotometry or another quantitative method to confirm the concentration.

  • Review preparation steps: Ensure that all dilutions were prepared correctly.

troubleshooting_flowchart Troubleshooting Experimental Issues decision decision result result start Inconsistent or Poor Results check_storage Check Storage Conditions (-20°C powder, -80°C stock) start->check_storage check_storage->result Incorrect Correct storage and re-test check_aliquot Check Aliquot Usage (Avoided freeze-thaw?) check_storage->check_aliquot Correct check_aliquot->result Incorrect Use fresh aliquot and re-test check_buffer Check Buffer Stability (Run stability assay) check_aliquot->check_buffer Correct check_buffer->result Unstable Modify buffer or experiment time new_stock Prepare Fresh Stock from Lyophilized Powder check_buffer->new_stock Stable new_stock->result Issue Resolved Success! contact_support Contact Technical Support new_stock->contact_support Issue Persists

Caption: Flowchart for troubleshooting common experimental problems.

References

Technical Support Center: Minimizing Off-Target Effects of HIV-1 Inhibitor-69

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of "HIV-1 inhibitor-69," a reverse transcriptase (RT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While this compound is designed to target HIV-1 reverse transcriptase, it may interact with other cellular components, leading to off-target effects. These can manifest as cytotoxicity, unexpected changes in cellular signaling pathways, or alterations in gene expression unrelated to antiviral activity. Unintended interactions are a common cause of cellular toxicity, which can confound experimental results.[1] For instance, some HIV-1 protease inhibitors are known to interact with targets involved in glucose and lipid homeostasis, leading to side effects like dyslipidemia and insulin resistance.[2][3]

Q2: How can I distinguish between on-target and off-target effects in my experiments?

A2: Differentiating between on-target and off-target effects is crucial for data integrity.[1] Several experimental strategies can be employed:

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target, in this case, HIV-1 reverse transcriptase, should rescue the on-target effects but not the off-target effects.[1][4]

  • Structurally Unrelated Inhibitors: Using a different, structurally distinct inhibitor of the same target should replicate the on-target phenotype. If the phenotype is not replicated, it suggests the initial observations may be due to off-target effects.[1]

  • Target Knockdown/Knockout: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein should mimic the effects of the inhibitor if they are on-target.[1]

Q3: What are the initial troubleshooting steps if I observe high levels of cytotoxicity?

A3: High cytotoxicity at effective concentrations can indicate off-target effects.[4] Here are some initial steps to take:

  • Determine the EC50 and CC50: Measure the half-maximal effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50). A low therapeutic index (CC50/EC50) suggests potential off-target toxicity.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the inhibitor) to ensure the solvent itself is not causing toxicity.[4]

  • Solubility Check: Verify the solubility of this compound in your cell culture media to prevent precipitation, which can lead to non-specific effects.[4]

Q4: How can I identify the specific off-targets of this compound?

A4: Identifying specific off-targets requires specialized screening approaches:

  • Proteomic Profiling: Techniques like activity-based protein profiling (ABPP) can identify direct protein targets of a compound within a complex biological sample.[1]

  • Kinome Profiling: While this compound is an RT inhibitor, if off-target effects on signaling pathways are suspected, a kinome-wide selectivity screen can identify unintended kinase targets.[4] This can reveal if the inhibitor has promiscuous activity against kinases.

  • Computational Screening: In silico methods, such as molecular docking and sequence alignment, can predict potential off-targets by comparing the drug's structure and its target's binding site with other proteins.[1][5]

Troubleshooting Guide

ProblemPossible CauseRecommended SolutionExpected Outcome
High levels of cytotoxicity observed at effective concentrations. Off-target effects, Compound solubility issues.1. Perform a dose-response curve to determine the therapeutic index (CC50/EC50). 2. Conduct a kinome-wide selectivity screen to identify unintended kinase targets.[4] 3. Test inhibitors with different chemical scaffolds targeting HIV-1 RT.[4] 4. Check the inhibitor's solubility in the cell culture media and use a vehicle control.[4]Identification of unintended targets. Confirmation that cytotoxicity is not due to the vehicle or compound precipitation.
Inconsistent or unexpected experimental results. Activation of compensatory signaling pathways, Inhibitor instability.1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[4] 3. Assess the stability of the inhibitor under your experimental conditions.A clearer understanding of the cellular response to your inhibitor and more consistent, interpretable results.[4]
Observed phenotype is inconsistent with the known function of HIV-1 reverse transcriptase. Strong indication of a potential off-target effect.1. Perform a broad-spectrum screening assay (e.g., kinome profiling) to identify potential off-targets.[1] 2. Use a structurally distinct inhibitor of HIV-1 RT to see if the phenotype is replicated.[1] 3. Conduct rescue experiments with a drug-resistant RT mutant.[1]Confirmation of whether the observed phenotype is on-target or off-target.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using an MTT Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Methodology:

  • Cell Seeding: Plate cells (e.g., TZM-bl or a relevant cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture media. Also, prepare a vehicle control.

  • Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of the inhibitor and the vehicle control. Incubate for a period that mirrors your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the CC50 value using non-linear regression.

Protocol 2: Kinome Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of human kinases to identify potential off-target kinase interactions.

Methodology:

  • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target EC50 (e.g., 1 µM).[4]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[4]

  • Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[4]

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. Strong inhibition of kinases other than the intended target indicates off-target activity.

Protocol 3: Western Blotting for Pathway Analysis

Objective: To investigate if this compound treatment leads to the activation or inhibition of unintended signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key proteins in suspected off-target pathways (e.g., Akt, ERK, etc.).[1]

  • Detection: Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels upon inhibitor treatment.

Visualizations

G cluster_workflow Experimental Workflow for Investigating Off-Target Effects A Observe Unexpected Phenotype (e.g., High Cytotoxicity) B Perform Dose-Response (EC50 vs. CC50) A->B C Is Therapeutic Index Low? B->C D Investigate Off-Target Effects C->D Yes E On-Target Effect Likely C->E No F Broad-Spectrum Screening (e.g., Kinome Profiling) D->F G Rescue Experiment (Resistant Mutant) D->G H Orthogonal Inhibitor (Structurally Different) D->H I Confirm Off-Target Interaction F->I J Confirm On-Target Mechanism G->J H->J HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus Integration Integration Transcription Transcription Integration->Transcription Assembly 3. Assembly & Budding Transcription->Assembly Viral RNA Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT RT->Integration Viral DNA HIV_Virion HIV Virion HIV_Virion->Binding Inhibitor This compound (On-Target) Inhibitor->RT OffTarget Potential Off-Target (e.g., Cellular Kinase) CellularProcess Normal Cellular Processes OffTarget->CellularProcess

References

Technical Support Center: Enhancing the Bioavailability of Benzodiazepine-Based NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of benzodiazepine-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of benzodiazepine-based NNRTIs?

A1: The primary challenges stem from their characteristically low aqueous solubility, which is a common trait for many Biopharmaceutics Classification System (BCS) Class II and IV compounds.[1][2] Poor solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, which in turn limits the amount of drug available for absorption into the bloodstream.[3][4] Additionally, like many drugs, benzodiazepine-based NNRTIs can be subject to first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes such as CYP3A4, which can further reduce the quantity of active drug reaching systemic circulation.[5][6]

Q2: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble drugs like benzodiazepine-based NNRTIs?

A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble drugs. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and solubility.[7] This is achieved by converting the drug to an amorphous state, which is more soluble than its crystalline form.[8]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution, leading to a faster dissolution rate and improved bioavailability.[9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, enhancing the solubilization and absorption of lipophilic drugs.[11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.

Q3: How can I select the most appropriate bioavailability enhancement technique for my specific benzodiazepine-based NNRTI?

A3: The selection of an appropriate technique depends on the physicochemical properties of your compound, such as its melting point, solubility in various solvents, and log P value. A systematic approach involves:

  • Characterizing your compound: Determine its solubility, permeability (if possible), and thermal properties.

  • Feasibility studies: Conduct small-scale experiments with different techniques (e.g., preparing a small batch of a solid dispersion or a nanosuspension) to assess their potential.

  • In vitro dissolution testing: Compare the dissolution profiles of the different formulations against the pure drug. The formulation that shows the most significant and consistent improvement in dissolution is a good candidate for further development.[12]

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate Despite Formulation Efforts

Question: I have prepared a solid dispersion of my benzodiazepine-based NNRTI, but the in vitro dissolution rate is still suboptimal. What could be the issue and how can I troubleshoot it?

Answer:

Potential Cause Troubleshooting Steps
Drug Recrystallization The amorphous drug within the solid dispersion may have recrystallized over time, reducing its solubility advantage.
Solution:
- Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the amorphous state.
- If recrystallization has occurred, consider using a different polymer carrier that has a higher glass transition temperature (Tg) or stronger interactions with the drug to inhibit crystallization.[7]
Inadequate Polymer Selection The chosen polymer may not be effectively enhancing the drug's wettability or preventing its precipitation upon dissolution.
Solution:
- Screen a panel of polymers with varying properties (e.g., PVP K30, HPMC, Soluplus®).
- Evaluate the drug-polymer miscibility using techniques like DSC.
Suboptimal Drug-to-Polymer Ratio The ratio of drug to polymer can significantly impact the performance of a solid dispersion. An insufficient amount of polymer may not be able to maintain the drug in an amorphous state.
Solution:
- Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4) and evaluate their dissolution profiles.
Issue 2: High Variability in In Vivo Pharmacokinetic Data

Question: My in vivo studies in rats show high inter-animal variability in the plasma concentrations of my formulated benzodiazepine-based NNRTI. What are the likely causes and how can I address this?

Answer:

Potential Cause Troubleshooting Steps
Food Effects The presence or absence of food in the GI tract can significantly impact the absorption of poorly soluble drugs.
Solution:
- Standardize the feeding schedule for all animals in the study (e.g., fasting overnight before dosing).
GI Tract Physiology Individual differences in gastric pH, intestinal motility, and fluid volume can lead to variable drug dissolution and absorption.
Solution:
- While difficult to control, using a larger group of animals can help to statistically mitigate this variability.
- Consider a formulation, such as a SEDDS, that is less susceptible to variations in GI conditions.
First-Pass Metabolism Variability Genetic polymorphisms in CYP enzymes can lead to differences in the rate of first-pass metabolism among animals.
Solution:
- If significant first-pass metabolism is suspected, consider co-administering a known inhibitor of the relevant CYP enzyme (e.g., ketoconazole for CYP3A4) in a separate, controlled study to assess its impact on bioavailability.[13]

Quantitative Data on Bioavailability Enhancement

While specific data for benzodiazepine-based NNRTIs is limited in publicly available literature, the following tables summarize the kind of improvements that can be expected with different formulation strategies for other poorly soluble drugs, including a benzodiazepine and an antiviral.

Table 1: Bioavailability Enhancement of Clonazepam (a Benzodiazepine) using Solid Dispersions

Formulation Carrier Drug:Carrier Ratio Time to Reach Therapeutic Levels (in mice) Improvement in Bioavailability
Pure Clonazepam--> 60 minBaseline
Solid DispersionPEG 40001:430 minSignificantly Improved
Solid DispersionPVP K301:460 minSignificantly Improved

Table 2: Bioavailability Enhancement of Ritonavir (an Antiviral) using Solid Dispersions

Formulation Method Cmax (ng/mL) Tmax (h) Relative Bioavailability (%)
Pure Ritonavir-1,354.80.5100
Solid Dispersion (Melt Method)Gelucire (1:4)2,462.21181.7
Solid Dispersion (Solvent Evaporation)Gelucire (1:4)20,221.370.51492.5

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve the benzodiazepine-based NNRTI and the chosen polymer carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) in the desired ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, morphology (Scanning Electron Microscopy), physical state (PXRD and DSC), and in vitro dissolution.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.[12]

  • Dissolution Medium: Select a dissolution medium that is relevant to the physiological conditions of the GI tract. For poorly soluble drugs, a medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate in 0.1 N HCl) is often used to maintain sink conditions.

  • Procedure:

    • Fill the dissolution vessels with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5°C.

    • Place a known amount of the formulation (equivalent to a specific dose of the drug) in each vessel.

    • Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use healthy male or female Wistar or Sprague-Dawley rats.

  • Dosing:

    • Divide the animals into groups (e.g., control group receiving the pure drug and test groups receiving the enhanced formulations).

    • Administer the formulations orally via gavage at a predetermined dose.

    • For absolute bioavailability determination, an additional group should receive the drug intravenously.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Determine the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. Relative bioavailability can be calculated by comparing the AUC of the test formulation to that of the control.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation Compound_Characterization Compound Characterization Formulation_Screening Formulation Screening (Solid Dispersion, Nanosuspension, SEDDS) Compound_Characterization->Formulation_Screening Select Techniques In_Vitro_Dissolution In Vitro Dissolution Testing Formulation_Screening->In_Vitro_Dissolution Test Formulations Formulation_Optimization Formulation Optimization In_Vivo_PK In Vivo Pharmacokinetic Study Formulation_Optimization->In_Vivo_PK Lead Formulation In_Vitro_Dissolution->Formulation_Optimization Optimize Data_Analysis Data Analysis & Bioavailability Calculation In_Vivo_PK->Data_Analysis

Caption: Experimental workflow for enhancing the bioavailability of benzodiazepine-based NNRTIs.

NNRTI_Metabolism Benzodiazepine_NNRTI Benzodiazepine-Based NNRTI (Oral Administration) GI_Tract Gastrointestinal Tract (Absorption) Benzodiazepine_NNRTI->GI_Tract Liver Liver (First-Pass Metabolism) GI_Tract->Liver Systemic_Circulation Systemic Circulation (Active Drug) Liver->Systemic_Circulation Unmetabolized Drug CYP3A4 CYP3A4 Enzyme Liver->CYP3A4 Metabolites Inactive Metabolites CYP3A4->Metabolites Oxidation Excretion Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of benzodiazepine-based NNRTIs.

References

Technical Support Center: Troubleshooting "HIV-1 inhibitor-69" and Other Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results or other experimental issues with "HIV-1 inhibitor-69," a reverse transcriptase (RT) inhibitor, and other compounds in its class. The following information provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its mechanism of action?

"this compound" (also referred to as "compound Test set 1") is a designated research compound that functions as a reverse transcriptase (RT) inhibitor. The reverse transcriptase enzyme is crucial for the HIV-1 replication cycle, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome.[1] By targeting and inhibiting this enzyme, "this compound" aims to block the viral replication process.

Q2: My experimental results with "this compound" are inconsistent. What are the common causes of variability in HIV-1 RT inhibitor assays?

Inconsistent results in HIV-1 RT inhibitor assays can stem from several factors:

  • Genetic Variability of HIV-1: HIV-1 has a high mutation rate, leading to significant genetic diversity. This variability can affect the binding affinity and efficacy of RT inhibitors. Different viral strains or subtypes may exhibit varying susceptibility to the inhibitor.[2]

  • Compound Solubility and Stability: Poor solubility of the inhibitor in the assay buffer can lead to inaccurate concentrations and variable results. The stability of the compound under experimental conditions (e.g., temperature, pH) can also impact its activity.

  • Assay Conditions: Variations in incubation times, temperature, and reagent concentrations can all contribute to inconsistent outcomes. For instance, in RT-LAMP assays, the optimal temperature is critical for efficient amplification.[3]

  • Cell Culture and Viral Particle Preparation: For cell-based assays, the health and density of the cells are crucial. When isolating viral particles from cell culture supernatants, serum interference can be a significant issue, necessitating proper isolation techniques like ultracentrifugation.

  • Contamination: RNase contamination can degrade the viral RNA template, leading to lower RT activity and inaccurate inhibition measurements. Cross-contamination between samples can also lead to erroneous results.[4]

  • Emergence of Drug Resistance: Prolonged exposure to the inhibitor can lead to the selection of drug-resistant mutations in the reverse transcriptase gene, altering the inhibitor's effectiveness.[5][6]

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values

If you are observing significant well-to-well or day-to-day variability in the calculated IC50 or EC50 values for "this compound," consider the following troubleshooting steps.

cluster_troubleshooting Troubleshooting High IC50/EC50 Variability A High Variability Observed B Check Compound Solubility & Stability A->B C Review Assay Protocol A->C D Assess Viral Strain/Isolate A->D E Optimize Compound Dilution B->E Poor Solubility F Test Freshly Prepared Solutions B->F Degradation Suspected G Verify Reagent Concentrations C->G H Standardize Incubation Times & Temperatures C->H I Sequence RT Gene of Viral Stock D->I Resistance Suspected J Test Against a Reference Strain D->J K Consistent Results Achieved E->K F->K G->K H->K I->K J->K

Caption: Workflow for diagnosing and resolving high variability in IC50/EC50 measurements.

ParameterPotential IssueRecommended Action
Compound Concentration Inaccurate due to poor solubility or degradation.Confirm solubility in assay media. Prepare fresh stock solutions and serial dilutions for each experiment.
Viral Input Inconsistent amount of virus added to each well.Quantify viral stock (e.g., p24 ELISA, RT activity assay) before each experiment and use a consistent multiplicity of infection (MOI).
Cell Viability Poor cell health affects viral replication and assay readout.Ensure cell viability is >95% at the time of infection. Monitor for cytotoxicity of the inhibitor.
Incubation Time Non-standardized incubation periods.Strictly adhere to a defined and optimized incubation time for virus infection and compound treatment.
Reagent Stability Degradation of critical reagents (e.g., enzymes, substrates).Aliquot and store reagents at recommended temperatures. Avoid repeated freeze-thaw cycles.
Issue 2: Apparent Loss of Inhibitor Potency Over Time

A gradual or sudden decrease in the effectiveness of "this compound" may indicate the development of drug resistance.

cluster_pathway HIV-1 Reverse Transcription and Inhibition RNA Viral RNA Genome RT Reverse Transcriptase (RT) RNA->RT ssDNA Single-stranded DNA RT->ssDNA RNA-dependent DNA synthesis dNTPs Host dNTPs dNTPs->RT Inhibitor This compound Inhibitor->RT Binds to RT and blocks activity dsDNA Double-stranded DNA ssDNA->dsDNA DNA-dependent DNA synthesis Integration Integration into Host Genome dsDNA->Integration

Caption: Simplified pathway of HIV-1 reverse transcription and the inhibitory action of "this compound".

  • Confirm Compound Integrity: Re-test a fresh, confirmed-pure aliquot of "this compound" to rule out degradation of the current stock.

  • Genotypic Resistance Testing: Sequence the reverse transcriptase gene of the viral strain that shows reduced susceptibility. Compare the sequence to a wild-type reference to identify known or novel resistance mutations.[2]

  • Phenotypic Susceptibility Testing: Test the inhibitor against a panel of viral isolates with known resistance mutations to determine its cross-resistance profile.

  • Review Cell Culture Practices: Ensure that the viral stock has not been passaged for an extended period, which can lead to the accumulation of mutations.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against purified HIV-1 RT.

cluster_workflow In Vitro RT Inhibition Assay Workflow A Prepare Serial Dilutions of 'this compound' B Add Purified HIV-1 RT and Template-Primer A->B C Add dNTPs (with labeled dTTP) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Quantify DNA Synthesis (e.g., scintillation counting, colorimetric assay) E->F G Calculate % Inhibition and IC50 F->G

Caption: Step-by-step workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of "this compound" in a suitable buffer (e.g., containing DMSO, ensuring the final DMSO concentration is non-inhibitory).

    • Prepare a reaction mixture containing a template-primer (e.g., poly(rA)/oligo(dT)), dNTPs, and a labeled nucleotide (e.g., [³H]dTTP or DIG-dUTP).

    • Dilute purified recombinant HIV-1 RT to the desired concentration in an appropriate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the serially diluted inhibitor.

    • Add the purified HIV-1 RT enzyme to each well.

    • Initiate the reaction by adding the reaction mixture.

    • Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).

    • Stop the reaction (e.g., by adding EDTA or a specific stop solution).

  • Detection and Analysis:

    • Quantify the amount of newly synthesized DNA. For radioactive assays, this involves capturing the DNA on a filter and measuring radioactivity using a scintillation counter. For colorimetric assays, this may involve an ELISA-based detection of the incorporated labeled nucleotide.[7]

    • Calculate the percentage of RT inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiviral Assay

This protocol describes a method to evaluate the antiviral activity of "this compound" in a cell culture system.

Methodology:

  • Cell Seeding:

    • Seed susceptible target cells (e.g., MT-2, TZM-bl) in a 96-well plate at a predetermined density.

  • Compound Addition and Infection:

    • Prepare serial dilutions of "this compound" in cell culture medium.

    • Add the diluted inhibitor to the cells.

    • Infect the cells with a known amount of HIV-1. Include a "no-virus" control and a "virus-only" control.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for viral replication (e.g., 3-5 days).

  • Quantification of Viral Replication:

    • Assess the extent of viral replication. This can be done by:

      • p24 Antigen ELISA: Measuring the amount of HIV-1 p24 capsid protein in the culture supernatant.

      • Reporter Gene Assay: Using engineered cell lines (e.g., TZM-bl) that express a reporter gene (e.g., luciferase, β-galactosidase) upon HIV-1 infection.[8]

      • Cell Viability Assay: Measuring the cytopathic effect of the virus using reagents like MTT or CellTiter-Glo.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each inhibitor concentration.

    • Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.

    • Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic window of the compound.

References

Method refinement for quantifying "HIV-1 inhibitor-69" in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the validated bioanalytical method used to quantify HIV-1 Inhibitor-69 in human plasma. The method is based on Solid-Phase Extraction (SPE) followed by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during sample analysis.

Table 1: Troubleshooting Common Issues

Issue (Question) Potential Causes Recommended Solutions & Actions
Why is the analyte peak response (area) consistently low or absent across all samples (Calibrators, QCs, and Unknowns)? 1. Incorrect MS/MS settings: Wrong precursor/product ion transition, suboptimal collision energy, or incorrect ion source parameters. 2. Chromatography failure: No flow from UPLC, incorrect mobile phase composition, or column blockage. 3. Extraction failure: Incorrect SPE cartridge used, wrong pH for sample loading, or use of an incorrect elution solvent. 4. Standard/Reagent degradation: this compound or Internal Standard (IS) stock solutions have degraded.1. Verify MS/MS Parameters: Infuse a fresh dilution of the analyte tuning solution to confirm instrument sensitivity and parameter settings (e.g., Q1: 452.2 > Q3: 288.1 for this compound). 2. Check UPLC System: Confirm mobile phase levels and composition. Check for leaks. Perform a system purge and check backpressure. An unusually low backpressure may indicate a leak, while high pressure suggests a blockage. 3. Review SPE Protocol: Ensure the correct SPE cartridges (e.g., Polymeric Reversed-Phase) were used. Verify the pH of the pre-treated plasma was adjusted to ~6.0. Confirm the elution solvent is 90:10 Acetonitrile:Methanol with 0.1% Formic Acid. 4. Prepare Fresh Standards: Prepare new stock and working solutions from a fresh weighing of the reference standard.
Why am I seeing high variability (%CV > 15%) in my Quality Control (QC) samples? 1. Inconsistent sample preparation: Pipetting errors during plasma aliquoting, IS spiking, or reagent addition. 2. Partial SPE cartridge drying: Inconsistent drying of the SPE sorbent bed before sample elution. 3. Matrix effects: Variable ion suppression or enhancement between different samples.[1][2] 4. Autosampler issues: Inconsistent injection volumes or sample degradation in the autosampler.1. Review Pipetting Technique: Re-verify calibration of pipettes. Ensure consistent, slow dispensing and aspiration of viscous plasma samples. 2. Standardize SPE Workflow: Ensure all wells of the 96-well SPE plate are treated identically. Apply a consistent vacuum/pressure for a uniform period across the plate. 3. Evaluate Matrix Effect: Re-extract a set of low and high QCs. Post-extraction, spike the analyte into extracts of blank plasma and compare the response to the analyte in a neat solution. If a significant difference is observed, further method optimization may be needed.[1] 4. Check Autosampler: Verify injection volume precision. Ensure the autosampler temperature is maintained at the recommended 4°C to prevent sample degradation.
Why do my chromatograms show poor peak shape (e.g., fronting, tailing, or split peaks)? 1. Column degradation: Accumulation of contaminants on the column frit or stationary phase degradation. 2. Incompatible sample solvent: The final extract solvent has a much higher elution strength than the initial mobile phase, causing peak distortion. 3. Contamination: Buildup of phospholipids or other matrix components that interfere with chromatography.1. Wash or Replace Column: Wash the column with a strong, appropriate solvent (e.g., isopropanol). If performance does not improve, replace the column with a new one from the same batch. 2. Adjust Sample Solvent: If possible, evaporate the final extract to dryness and reconstitute in a solvent that matches the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). 3. Optimize SPE Wash Step: Introduce a more rigorous wash step in the SPE protocol (e.g., a 20% Methanol wash) to remove more interfering matrix components before analyte elution.
Why is there a significant signal in my blank (double blank) samples? 1. Carryover: Analyte from a high-concentration sample adsorbs to surfaces in the injection pathway and elutes during a subsequent run.[3] 2. Contamination: Contaminated blank matrix, reagents, or glassware. 3. IS Crosstalk: The internal standard contains trace amounts of the unlabeled analyte, or a fragment of the IS is identical to the analyte's monitored fragment.1. Optimize Autosampler Wash: Increase the strength of the autosampler wash solution (e.g., include a higher percentage of organic solvent) and the duration of the needle wash. Inject a sequence of blank solvent injections after a high QC to confirm carryover is minimized. 2. Isolate Contamination Source: Systematically test all reagents and matrix lots to identify the source of contamination. 3. Check IS Purity: Analyze a high-concentration solution of the IS to check for the presence of the analyte's MRM transition. If present, a new source of IS may be required.

Frequently Asked Questions (FAQs)

Q1: What is the validated quantitation range for the this compound assay?

A1: The assay has been validated for a quantitative range of 0.5 ng/mL (Lower Limit of Quantification, LLOQ) to 500 ng/mL (Upper Limit of Quantification, ULOQ) in human plasma.

Q2: Which anticoagulant should be used for plasma collection?

A2: K2-EDTA is the recommended anticoagulant. The use of Heparin or Citrate has been shown to cause inconsistent recovery and ion suppression in some instances.

Q3: How should samples be stored, and for how long are they stable?

A3: this compound is stable in K2-EDTA plasma for up to 6 hours at room temperature, 24 hours at 4°C, and for at least 6 months when stored at -70°C. Three freeze-thaw cycles from -70°C have been validated with no significant impact on quantification.

Q4: What is the internal standard (IS) and what is its concentration?

A4: The internal standard is a stable isotope-labeled version of the analyte, this compound-d6. It is added to all samples (except double blanks) to a final concentration of 50 ng/mL.

Q5: Can samples with concentrations above the ULOQ be diluted?

A5: Yes. Samples with concentrations expected to be above 500 ng/mL can be diluted with validated blank human plasma. A 10-fold dilution has been fully validated for accuracy and precision.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for a 96-well polymeric reversed-phase SPE plate.

Table 2: SPE Procedure

Step Procedure Reagent/Solvent Volume Details
1. Condition Condition the SPE plate wells.Methanol1.0 mLApply gentle positive pressure or vacuum to pass the solvent through.
2. Equilibrate Equilibrate the SPE plate wells.Deionized Water1.0 mLPass the solvent through but do not allow the sorbent bed to dry.
3. Sample Pre-treatment In a separate 96-well plate, aliquot plasma samples. Add IS working solution to all samples except double blanks. Add 4% Phosphoric Acid to all wells. Vortex to mix.Plasma SampleIS Solution (500 ng/mL)4% Phosphoric Acid200 µL20 µL200 µLThe acid precipitates proteins and adjusts the pH for optimal binding to the SPE sorbent.
4. Load Load the pre-treated sample onto the SPE plate.Pre-treated Sample~420 µLLoad the entire supernatant after centrifugation of the pre-treated sample. Pass through the sorbent at a slow, consistent rate (~1 mL/min).
5. Wash Wash the sorbent to remove interferences.5% Methanol in Water1.0 mLThis step removes salts and polar endogenous components.
6. Elute Elute this compound and the IS.90:10 Acetonitrile:Methanol with 0.1% Formic Acid0.5 mLElute into a clean 96-well collection plate.
7. Evaporate & Reconstitute Evaporate the eluate to dryness under nitrogen. Reconstitute the residue.Reconstitution Solvent (95:5 Water:Acetonitrile)200 µLThis step ensures the final sample solvent is compatible with the initial mobile phase, promoting good peak shape.
UPLC-MS/MS Parameters

Table 3: UPLC-MS/MS Conditions

Parameter Condition
UPLC Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 4°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition: this compound 452.2 > 288.1
MRM Transition: this compound-d6 (IS) 458.2 > 294.1
Collision Energy 22 eV
Dwell Time 100 ms

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Aliquot Plasma (200 µL) spike 2. Spike with Internal Standard plasma->spike acid 3. Add Phosphoric Acid & Centrifuge spike->acid load 4. Load Supernatant onto SPE Plate acid->load wash 5. Wash SPE Plate (5% MeOH) load->wash elute 6. Elute Analytes (ACN/MeOH) wash->elute reconstitute 7. Evaporate & Reconstitute elute->reconstitute inject 8. Inject Sample (5 µL) reconstitute->inject separate 9. Chromatographic Separation detect 10. MS/MS Detection (MRM) separate->detect integrate 11. Integrate Peak Areas detect->integrate calculate 12. Calculate Concentration integrate->calculate

Caption: Experimental workflow for this compound quantification.

G start Problem: Low or No Analyte Signal check_ms Check MS performance with tuning solution start->check_ms check_lc Check UPLC system (pressure, flow, solvent levels) check_ms->check_lc Passes solution_ms Solution: Optimize MS parameters or service instrument check_ms->solution_ms Fails check_spe Review SPE procedure (reagents, volumes, technique) check_lc->check_spe Passes solution_lc Solution: Fix leak, replace solvent, or change column check_lc->solution_lc Fails solution_spe Solution: Re-prepare samples with correct protocol check_spe->solution_spe Error Found solution_standards Solution: Prepare fresh standards and re-run samples check_spe->solution_standards No Error

Caption: Troubleshooting logic for low analyte signal.

References

Validation & Comparative

A Comparative Analysis of "HIV-1 Inhibitor-69" and First-Generation NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapeutics, non-nucleoside reverse transcriptase inhibitors (NNRTIs) remain a critical component of combination therapies for HIV-1 infection. This guide provides a detailed comparison of a novel NNRTI, designated "HIV-1 Inhibitor-69," with two established first-generation NNRTIs, Nevirapine and Efavirenz. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative look at antiviral potency, resistance profiles, and the underlying molecular interactions based on available experimental data. For the purpose of this guide, data for the next-generation NNRTI, Doravirine, is used as a surrogate for "this compound" to provide a meaningful comparison against its predecessors.

Mechanism of Action: A Shared Target

All three inhibitors, "this compound," Nevirapine, and Efavirenz, are non-competitive inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[1] They bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site.[1] This binding induces a conformational change in the enzyme, which restricts the mobility of the p66 subunit's "thumb" and "fingers" subdomains, ultimately distorting the catalytic site and preventing the conversion of viral RNA into DNA.[2]

Comparative Antiviral Potency and Resistance

The emergence of drug-resistant mutations is a significant challenge in HIV-1 therapy. The comparative potency of these NNRTIs against both wild-type (WT) HIV-1 and common resistant strains is a key differentiator. "this compound" demonstrates a favorable resistance profile compared to Nevirapine and Efavirenz, retaining activity against viral strains with mutations that confer high-level resistance to the first-generation drugs.

Table 1: Comparative In Vitro Antiviral Activity (EC50/IC50) and Resistance Profiles

Compound Wild-Type HIV-1 (nM) K103N Mutant (Fold Change) Y181C Mutant (Fold Change) K103N/Y181C Mutant (Fold Change) Common Resistance Mutations
"this compound" (Doravirine) ~12 nM (EC50)< 3< 3< 3V106A/M, F227C/L, Y318F
Nevirapine ~10-100 nM (IC50)> 50> 50HighK103N, Y181C/I, Y188L, G190A
Efavirenz ~1-5 nM (IC50)~20~2HighK103N, V106M, G190A/S, P225H

Note: Data is compiled from multiple sources and fold changes are approximate. EC50/IC50 values can vary based on the specific assay conditions.

Molecular Interactions with HIV-1 Reverse Transcriptase

The differential resistance profiles can be attributed to the distinct binding interactions of each inhibitor within the NNRTI binding pocket.

  • "this compound" (Doravirine): The pyridone core of the molecule interacts with residues such as V106 and L100.[1] Its flexible structure allows it to adapt to mutations that would typically hinder the binding of older NNRTIs.[1]

  • Nevirapine: As a first-generation NNRTI, its binding is more rigid. Mutations like Y181C and K103N introduce steric hindrance or alter key hydrogen bonds, significantly reducing its binding affinity.[2]

  • Efavirenz: While also susceptible to mutations like K103N, its unique chemical structure allows for different interactions within the pocket compared to Nevirapine.[2]

Experimental Protocols

The following is a representative protocol for determining the in vitro antiviral potency of NNRTIs using a cell-based luciferase reporter gene assay.

Protocol: Single-Round HIV-1 Infectivity Assay

1. Cell Culture and Reagents:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR).
  • HEK293T cells for virus production.
  • HIV-1 Env-pseudotyped virus stocks (e.g., pNL4-3.Luc.R-E-).
  • Test compounds (dissolved in DMSO).
  • Cell culture medium (DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
  • Luciferase assay reagent.

2. Procedure:

  • Day 1: Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
  • Day 2: Compound Addition and Infection:
  • Prepare serial dilutions of the test compounds ("this compound," Nevirapine, Efavirenz) in cell culture medium.
  • Remove the old medium from the TZM-bl cells and add the diluted compounds.
  • Add a pre-titered amount of HIV-1 pseudovirus to each well.
  • Include control wells with virus only (no drug) and cells only (no virus).
  • Day 4: Luciferase Assay:
  • After 48 hours of incubation, remove the culture medium.
  • Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
  • Measure the luminescence using a luminometer.

3. Data Analysis:

  • Calculate the percentage of inhibition for each drug concentration relative to the virus control.
  • Plot the percentage of inhibition against the drug concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

Visualizing NNRTI Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51) Active_Site Polymerase Active Site Viral_DNA Viral DNA (Synthesis Blocked) Active_Site->Viral_DNA NNRTI_Pocket Allosteric NNRTI Binding Pocket NNRTI_Pocket->Active_Site Conformational Change Inhibits Catalysis Viral_RNA Viral RNA Viral_RNA->Active_Site Template dNTPs dNTPs dNTPs->Active_Site Substrate NNRTI NNRTI (e.g., Inhibitor-69) NNRTI->NNRTI_Pocket Binding

NNRTI Mechanism of Action

Antiviral_Assay_Workflow cluster_workflow In Vitro Antiviral Potency Assay A Seed TZM-bl cells in 96-well plate C Add NNRTIs and HIV-1 pseudovirus to cells A->C B Prepare serial dilutions of NNRTIs B->C D Incubate for 48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate EC50 values F->G

References

Comparative Analysis of TIBO Derivatives Against HIV-1 RT Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Tetrahydroimidazo[4,5,1-jk]-benzodiazepin-2(1H)-one (TIBO) derivatives against wild-type and mutant strains of HIV-1 reverse transcriptase (RT). The emergence of drug-resistant HIV-1 strains necessitates the continued development and evaluation of potent and selective inhibitors. TIBO derivatives represent a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have demonstrated strong activity against HIV-1. This guide summarizes key quantitative data, details experimental protocols for assessing antiviral efficacy, and provides visual representations of the underlying mechanisms and experimental workflows.

Performance Data of TIBO Derivatives

TIBO derivatives are known for their high potency and selectivity in inhibiting HIV-1 replication. Their mechanism of action involves binding to an allosteric site on the HIV-1 RT, a hydrophobic pocket located near the enzyme's active site, thereby non-competitively inhibiting its function. However, mutations in the amino acid residues that form this binding pocket can confer resistance to these compounds. The following tables present a comparative summary of the inhibitory activity of various TIBO derivatives against wild-type HIV-1 and key resistant mutants.

TIBO DerivativeHIV-1 Strain/RT MutantIC50 (µM)Cell TypeReference
R82913 Wild-Type (13 different strains)0.15 (median)CEM
Wild-Type0.01 - 0.65Various
Y188L Mutant>10 (100-fold reduced sensitivity)Patient Isolate
R86183 Wild-Type4.6 nM (0.0046 µM)-
R82150 Wild-Type--
8-Cl TIBO (R86183) Wild-Type4.6 nM (0.0046 µM)-
9-Cl TIBO (R82913) Wild-Type33 nM (0.033 µM)-

Key Resistance Mutations:

Mutations in the HIV-1 reverse transcriptase enzyme can significantly reduce the susceptibility of the virus to TIBO derivatives. Some of the most critical mutations include:

  • Y181C and Y188L: Substitution of tyrosine residues at positions 181 and 188 are critical for the activity of many TIBO derivatives. Changes to other amino acids at these positions can lead to a significant loss of sensitivity.

  • L100I and K103N: These mutations are also known to confer resistance to TIBO and other NNRTIs.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (wild-type and mutant forms)

  • Poly(rA)-oligo(dT)15 as template/primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100

  • TIBO derivatives or other test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the TIBO derivatives in DMSO.

  • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT)15 template/primer, and [³H]-dTTP.

  • Add the diluted TIBO derivative or DMSO (as a control) to the reaction mixture.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the newly synthesized DNA by incubating on ice for at least 30 minutes.

  • Collect the precipitated DNA by filtering the mixture through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of RT inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the RT activity, by plotting the percentage of inhibition against the compound concentration.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolates

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, penicillin, and streptomycin

  • TIBO derivatives or other test compounds

  • p24 antigen ELISA kit or a reporter gene assay system (e.g., luciferase)

  • Cytotoxicity assay kit (e.g., MTT, XTT)

Procedure:

  • Seed the T-lymphocyte cells into a 96-well plate.

  • Prepare serial dilutions of the TIBO derivatives in the cell culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a predetermined amount of HIV-1. Include uninfected and untreated infected cell controls.

  • Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit or by measuring the activity of a reporter gene if a reporter virus is used.

  • In a parallel plate with uninfected cells, assess the cytotoxicity of the compounds using a standard cytotoxicity assay (e.g., MTT).

  • Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated infected control.

  • Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values from the dose-response curves.

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Visualizing Mechanisms and Workflows

To better understand the interactions and processes described, the following diagrams have been generated using Graphviz.

TIBO_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (RT) ActiveSite Active Site DNA_Synthesis DNA Synthesis (Reverse Transcription) ActiveSite->DNA_Synthesis Catalyzes Inhibition Inhibition ActiveSite->Inhibition AllostericPocket Allosteric Pocket (NNRTI Binding Site) AllostericPocket->ActiveSite Induces conformational change TIBO TIBO Derivative TIBO->AllostericPocket Binds to dNTP dNTPs dNTP->ActiveSite Binds to RNA_Template Viral RNA Template RNA_Template->ActiveSite Binds to

Validating the Anti-HIV-1 Activity of a Novel Protease Inhibitor in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "HIV-1 inhibitor-69" is a hypothetical compound created for the purpose of this guide to illustrate the validation process for a novel anti-HIV-1 agent. The experimental data presented for this compound is simulated for comparative purposes.

This guide provides a comparative analysis of the hypothetical "this compound" against established FDA-approved HIV-1 protease inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel antiretroviral compounds in primary human cells.

Performance Comparison in Primary Cells

The anti-HIV-1 activity and cytotoxicity of a novel compound are critical parameters in preclinical development. The following table summarizes the hypothetical in vitro efficacy and safety profile of "this compound" in comparison to well-established protease inhibitors in Peripheral Blood Mononuclear Cells (PBMCs), a key target for HIV-1 infection.

CompoundTargetEC50 (nM) in PBMCsCC50 (µM) in PBMCsSelectivity Index (SI = CC50/EC50)
This compound HIV-1 Protease4.5> 100> 22,222
DarunavirHIV-1 Protease3 - 6[1]> 100> 16,667
AtazanavirHIV-1 Protease2 - 5[2][3]> 50[4]> 10,000
Lopinavir (boosted with Ritonavir)HIV-1 Protease~17[5]> 100> 5,882

EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity. Selectivity Index (SI): The ratio of CC50 to EC50, which is a measure of the drug's therapeutic window. A higher SI is desirable.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation of anti-HIV-1 compounds. Below are the methodologies for the key experiments cited in this guide.

Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay determines the efficacy of the inhibitor in preventing HIV-1 replication in primary human immune cells.

a. Isolation and Stimulation of PBMCs:

  • Peripheral blood from healthy, HIV-negative donors is collected in tubes containing an anticoagulant.

  • PBMCs are isolated using Ficoll-Paque density gradient centrifugation.[6]

  • The isolated PBMCs are washed and resuspended in RPMI-1640 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS), gentamicin, and Interleukin-2 (IL-2).[7]

  • Cells are stimulated with phytohemagglutinin (PHA) for 2-3 days to promote T-cell activation, making them more susceptible to HIV-1 infection.[8]

b. Infection and Treatment:

  • PHA-stimulated PBMCs are seeded in 96-well plates.

  • Serial dilutions of the test compounds ("this compound" and reference drugs) are prepared and added to the cells.

  • Cells are then infected with a laboratory-adapted or clinical isolate of HIV-1 (e.g., HIV-1 BaL or NL4-3) at a predetermined multiplicity of infection (MOI).

  • The plates are incubated at 37°C in a 5% CO2 incubator for 7-10 days.

c. Quantification of Viral Replication:

  • On a designated day post-infection, the cell culture supernatant is harvested.

  • The amount of HIV-1 p24 capsid protein in the supernatant, which correlates with the level of viral replication, is quantified using a commercial p24 antigen ELISA kit.[7][8]

  • The EC50 values are calculated by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in PBMCs

This assay assesses the potential toxic effects of the inhibitor on primary cells.

  • PHA-stimulated PBMCs are seeded in 96-well plates at the same density as in the antiviral assay.

  • Serial dilutions of the test compounds are added to the cells. No virus is added.

  • The plates are incubated for the same duration as the antiviral assay (7-10 days).

  • Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of living cells.

  • The absorbance is read using a microplate reader, and the percentage of cytotoxicity is calculated relative to untreated control cells.

  • The CC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in validating the anti-HIV-1 activity of a novel compound in primary cells.

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Infection & Incubation cluster_3 Data Acquisition & Analysis A Isolate PBMCs from Healthy Donor Blood B Stimulate PBMCs with PHA and IL-2 A->B C Seed Stimulated PBMCs in 96-well Plates B->C D Add Serial Dilutions of 'this compound' & Controls C->D E Infect Cells with HIV-1 D->E F Incubate for 7-10 Days E->F I Assess Cell Viability (MTT Assay) F->I G Harvest Supernatant H Quantify HIV-1 p24 Antigen (ELISA) G->H J Calculate EC50 and CC50 Values H->J I->J

Caption: Experimental workflow for anti-HIV-1 activity validation.

Mechanism of Action: HIV-1 Protease Inhibition

The diagram below illustrates the mechanism by which protease inhibitors like the hypothetical "this compound" disrupt the HIV-1 life cycle. HIV-1 protease is essential for cleaving viral polyproteins into functional proteins required for the assembly of mature, infectious virions.[5][9][10][11]

G cluster_0 HIV-1 Life Cycle in Host Cell cluster_1 Inhibitor Action A Viral RNA Translation B Gag & Gag-Pol Polyprotein Synthesis A->B D Cleavage of Polyproteins B->D I Immature, Non-infectious Virion Formation B->I C HIV-1 Protease C->D catalyzes E Assembly of Mature Viral Proteins D->E F Formation of Mature, Infectious Virion E->F G This compound H Inhibition of Protease Activity G->H H->C blocks H->I leads to

Caption: HIV-1 protease inhibitor mechanism of action.

References

A Comparative Analysis of the Anti-HIV-1 Efficacy of Doravirine and Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine against two widely used nucleoside reverse transcriptase inhibitors (NRTIs), Lamivudine and Tenofovir Disoproxil Fumarate (TDF). The data presented is compiled from various in vitro studies to offer a comprehensive overview for research and drug development purposes.

Mechanism of Action: A Tale of Two Inhibition Strategies

Doravirine, Tenofovir, and Lamivudine all target the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of viral RNA into DNA, which is a necessary step for viral replication. However, their mechanisms of inhibition differ significantly.

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) like Tenofovir and Lamivudine are prodrugs that, once inside a cell, are phosphorylated to their active triphosphate forms.[1][2] These active forms are structurally similar to natural deoxynucleotides and are incorporated into the growing viral DNA chain by the reverse transcriptase.[1][2] Because they lack a 3'-hydroxyl group, their incorporation results in the termination of DNA chain elongation, thus halting viral replication.[1][2]

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Doravirine , on the other hand, are not incorporated into the viral DNA. Instead, they bind to an allosteric pocket on the reverse transcriptase enzyme, which is distinct from the active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function non-competitively.[3][4]

The distinct binding sites and mechanisms of action of NRTIs and NNRTIs can result in different resistance profiles and potential for synergistic effects when used in combination therapies.

HIV_Lifecycle_Inhibition cluster_Cell Host Cell cluster_Inhibitors Inhibitors HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Proviral_DNA Proviral DNA (in Host Genome) Viral_DNA->Proviral_DNA Integration New_HIV New HIV Virions Proviral_DNA->New_HIV Replication & Assembly Doravirine Doravirine (NNRTI) RT_Enzyme Reverse Transcriptase Doravirine->RT_Enzyme Allosteric Inhibition NRTIs Tenofovir & Lamivudine (NRTIs) NRTIs->Viral_DNA Chain Termination

Figure 1: Mechanism of Action of Reverse Transcriptase Inhibitors.

Comparative In Vitro Efficacy and Cytotoxicity

The following table summarizes the in vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI) for Doravirine, Tenofovir Disoproxil Fumarate, and Lamivudine. The data is primarily derived from studies utilizing MT-4 cells and the HIV-1 IIIB strain, allowing for a standardized comparison.

CompoundClassCell LineHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
Doravirine NNRTIMT-4IIIB~0.0012>44>36,667
Tenofovir DF NRTIMT-4IIIB~5.4>100>18.5
Lamivudine NRTIMT-4IIIB~0.5>100>200

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 indicates lower cytotoxicity. Selectivity Index (SI) is the ratio of CC50 to EC50. A higher SI indicates a more favorable safety profile.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the efficacy and cytotoxicity of anti-HIV-1 compounds.

Anti-HIV-1 Cytoprotection Assay (MTT Method)

This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection. Cell viability is determined by the reduction of the yellow tetrazolium salt MTT to a purple formazan product by metabolically active cells.

MTT_Assay_Workflow A Seed MT-4 cells in a 96-well plate. B Add serial dilutions of test compounds. A->B C Infect cells with HIV-1 (e.g., IIIB strain). B->C D Incubate for 5 days at 37°C. C->D E Add MTT solution to each well. D->E F Incubate for 4 hours to allow formazan formation. E->F G Solubilize formazan crystals with DMSO or other solvent. F->G H Measure absorbance at 570 nm. G->H

References

Comparative Analysis of Cross-Resistance: HIV-1 Inhibitor-69 and Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the investigational HIV-1 protease inhibitor, "HIV-1 inhibitor-69," with established antiretroviral agents. The focus is on the cross-resistance profiles, supported by hypothetical experimental data and detailed methodologies for assessment. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to HIV-1 Protease Inhibitors and Drug Resistance

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions.[1][2][3] Protease inhibitors (PIs) are a class of antiretroviral drugs that competitively inhibit this enzyme.[3][4] However, the high mutation rate of HIV-1 can lead to the development of drug resistance, where mutations in the protease enzyme reduce the efficacy of these inhibitors.[2][5] Cross-resistance, where resistance to one drug confers resistance to other drugs in the same class, is a significant challenge in antiretroviral therapy.[6][7][8]

This guide examines the hypothetical cross-resistance profile of a novel investigational protease inhibitor, "this compound," in comparison to several FDA-approved PIs.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is a homodimer, with each monomer contributing an aspartic acid residue to the catalytic site.[1] This active site is responsible for the hydrolysis of the Gag and Gag-Pol polyproteins.[1] Protease inhibitors are designed to mimic the substrate of the protease, binding to the active site with high affinity and blocking its function.[3] Resistance mutations often occur in or near the active site, sterically hindering the binding of the inhibitor or altering the conformation of the enzyme.[2]

cluster_0 HIV-1 Infected Cell cluster_1 Mechanism of Inhibition cluster_2 Viral Assembly GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Cleavage Site GagPol->Protease InactiveProtease Inactive Protease-Inhibitor Complex Protease->InactiveProtease Binding PI Protease Inhibitor (e.g., this compound) PI->InactiveProtease ImmatureVirion Immature, Non-infectious Virion InactiveProtease->ImmatureVirion Blocks Maturation

Figure 1. Mechanism of action of HIV-1 protease inhibitors.

Cross-Resistance Profile of this compound

The following tables present hypothetical data on the cross-resistance profile of "this compound" compared to other protease inhibitors against common resistance mutations.

Table 1: Fold Change in EC50 of this compound Against Common Protease Inhibitor Resistance Mutations

MutationAmino Acid ChangeFold Change in EC50Resistance Level
V32IValine → Isoleucine2.5Low
M46I/LMethionine → Isoleucine/Leucine4.0Low
I47V/AIsoleucine → Valine/Alanine8.5Intermediate
G48VGlycine → Valine15.0High
I50VIsoleucine → Valine20.0High
I54V/L/MIsoleucine → Valine/Leucine/Methionine6.0Intermediate
L76VLeucine → Valine12.0High
V82A/F/T/SValine → Alanine/Phenylalanine/Threonine/Serine9.0Intermediate
I84VIsoleucine → Valine18.0High
L90MLeucine → Methionine7.5Intermediate

EC50 values represent the concentration of the drug required to inhibit 50% of viral replication. Fold change is calculated relative to wild-type virus.

Table 2: Comparative Cross-Resistance of Protease Inhibitors Against a Multi-Drug Resistant HIV-1 Strain

Antiretroviral AgentDrug ClassFold Change in EC50 (MDR Strain)
This compound (Hypothetical) Protease Inhibitor 15.0
DarunavirProtease Inhibitor10.0
AtazanavirProtease Inhibitor25.0
LopinavirProtease Inhibitor30.0
TipranavirProtease Inhibitor8.0
Zidovudine (AZT)NRTI1.2
EfavirenzNNRTI1.5
RaltegravirINSTI1.1

MDR Strain contains the following protease mutations: V32I, M46L, I47V, G48V, I54L, L76V, V82T, I84V, L90M. NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; INSTI: Integrase Strand Transfer Inhibitor.

The hypothetical data suggests that "this compound" maintains some activity against a multi-drug resistant strain, with a lower fold change in EC50 compared to atazanavir and lopinavir, but higher than darunavir and tipranavir. This indicates a potential role for "this compound" in salvage therapy regimens. Importantly, there is no cross-resistance between different drug classes, meaning viruses resistant to protease inhibitors remain susceptible to NRTIs, NNRTIs, and INSTIs.[5]

Experimental Protocols

The following is a detailed methodology for assessing the cross-resistance of antiretroviral drugs.

1. Cell Lines and Virus Stocks

  • Cell Line: MT-2 cells, a human T-cell line highly permissive to HIV-1 infection, are used. Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

  • Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) and site-directed mutants containing specific protease resistance mutations are generated. Viral stocks are propagated in MT-2 cells, and the 50% tissue culture infectious dose (TCID50) is determined.

2. Drug Susceptibility (Phenotypic) Assay

This assay measures the ability of a drug to inhibit viral replication in cell culture.[5]

  • Procedure:

    • MT-2 cells are seeded in 96-well microtiter plates.

    • Serial dilutions of the antiretroviral agents ("this compound" and comparators) are prepared and added to the wells.

    • A standardized amount of virus stock (e.g., 100 TCID50) is added to each well.

    • The plates are incubated at 37°C in a humidified, 5% CO2 incubator for 5-7 days.

  • Endpoint Measurement: Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay or by measuring the level of HIV-1 p24 antigen using an ELISA kit.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is determined by dividing the EC50 for the resistant virus by the EC50 for the wild-type virus.

3. Genotypic Resistance Testing

Genotypic assays detect the presence of specific drug resistance mutations in the viral genome.[5]

  • Procedure:

    • Viral RNA is extracted from patient plasma or culture supernatant.

    • The protease-encoding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

    • The amplified DNA is sequenced.

    • The obtained sequence is compared to a wild-type reference sequence to identify resistance-associated mutations.

cluster_0 Virus Preparation cluster_1 Drug Treatment cluster_2 Incubation & Analysis VirusStock HIV-1 Virus Stock (Wild-type or Mutant) CellCulture Cell Culture (e.g., MT-2 cells) VirusStock->CellCulture Infection VirusStock->CellCulture DrugDilution Serial Dilutions of Antiretroviral Drugs CellCulture->DrugDilution Treatment Incubation Incubation (5-7 days) DrugDilution->Incubation Analysis Quantify Viral Replication (p24 ELISA or RT Assay) Incubation->Analysis DataAnalysis Calculate EC50 and Fold Change Analysis->DataAnalysis

Figure 2. Experimental workflow for phenotypic drug susceptibility assay.

Conclusion

The emergence of drug-resistant HIV-1 strains remains a significant hurdle in the long-term management of HIV/AIDS.[6][7] The development of new antiretroviral agents with improved resistance profiles is therefore of paramount importance. Based on the hypothetical data presented, "this compound" shows a promising, albeit not entirely comprehensive, resistance profile against a panel of common protease inhibitor resistance mutations. Its activity against a multi-drug resistant strain suggests it could be a valuable addition to the armamentarium of antiretroviral drugs, particularly for treatment-experienced patients. However, as with all new antiretrovirals, continuous surveillance for the emergence of novel resistance mutations will be crucial. The experimental protocols detailed in this guide provide a framework for the ongoing evaluation of "this compound" and other future antiretroviral candidates.

References

Head-to-Head Comparison of TIBO Thione and One Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of TIBO (tetrahydro-imidazo[4,5,1-jk][1]-benzodiazepin-2(1H)-one and -thione) thione and one derivatives, a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. This document summarizes key performance data, details experimental methodologies, and visualizes the mechanism of action to support informed decisions in antiviral drug discovery.

Performance Data: A Comparative Analysis

The antiviral efficacy of TIBO derivatives is primarily evaluated based on their 50% inhibitory concentration (IC50) against HIV-1 replication in cell culture and their 50% cytotoxic concentration (CC50) in host cells. A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable safety profile. The following tables consolidate data from various studies to facilitate a direct comparison of prominent TIBO thione and one derivatives.

Table 1: Anti-HIV-1 Activity of TIBO Thione Derivatives in MT-4 Cells

CompoundR-GroupIC50 (µM)CC50 (µM)Selectivity Index (SI)
R82913 9-Cl, 6-(3-methyl-2-butenyl)0.01 - 0.65[1]46[1]>70
R86183 8-Cl, 6-(3-methyl-2-butenyl)~0.001>100>100,000

Table 2: Anti-HIV-1 Activity of TIBO One Derivatives in MT-4 Cells

CompoundR-GroupIC50 (µM)CC50 (µM)Selectivity Index (SI)
TIBO R82150 8-Cl0.015>250>16,667
(+)-TIBO (R82150) 8-Cl0.014>250>17,857
(-)-TIBO 8-Cl>250>250-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anti-HIV-1 Assay in MT-4 Cells

This assay assesses the ability of a compound to inhibit the cytopathic effects of HIV-1 in the human T-cell line MT-4.

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • Test compounds (TIBO derivatives)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Seed MT-4 cells into 96-well plates at a density of 2.5 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the compound dilutions to the cell plates. Include wells with cells and medium only (cell control) and wells with cells and a known anti-HIV-1 agent (positive control).

  • Infect the cells by adding 50 µL of an appropriate dilution of HIV-1 stock to each well, except for the cell control wells.

  • Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plates, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The IC50 value is calculated as the compound concentration that reduces the cytopathic effect of the virus by 50%. The CC50 value is determined in parallel on uninfected cells and is the concentration that reduces cell viability by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of HIV-1 RT. Commercial kits are available for this assay. The following is a general protocol.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer (e.g., Tris-HCl, pH 8.3, containing KCl, MgCl2, DTT)

  • Template/primer (e.g., poly(A)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or DIG-dUTP)

  • Test compounds

  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

  • Scintillation fluid and counter or ELISA-based detection system for non-radioactive methods

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, template/primer, and dNTPs.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding cold TCA).

  • Precipitate the newly synthesized DNA onto glass fiber filters.

  • Wash the filters to remove unincorporated labeled dNTPs.

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the kit's instructions for detection (e.g., ELISA-based colorimetric or chemiluminescent signal).

  • The IC50 value is the compound concentration that inhibits 50% of the RT activity.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

TIBO derivatives are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They function by binding to a hydrophobic pocket located near the active site of the HIV-1 reverse transcriptase p66 subunit. This binding induces a conformational change in the enzyme, which distorts the catalytic site and ultimately blocks the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template dsDNA Double-Stranded Viral DNA RT->dsDNA Reverse Transcription dNTPs Host dNTPs dNTPs->RT Substrate Integration Integration into Host Genome dsDNA->Integration TIBO TIBO Derivative TIBO->RT Allosteric Binding (Non-competitive Inhibition)

Caption: Inhibition of HIV-1 Reverse Transcription by TIBO Derivatives.

The following diagram illustrates the experimental workflow for determining the anti-HIV-1 activity of TIBO derivatives.

Antiviral_Assay_Workflow cluster_cell_culture Cell-Based Assay cluster_biochemical Biochemical Assay cluster_data_analysis Data Analysis A Seed MT-4 Cells B Add TIBO Derivatives (Serial Dilutions) A->B C Infect with HIV-1 B->C D Incubate (5 days) C->D E Measure Cell Viability (MTT) D->E K Calculate IC50 E->K L Calculate CC50 E->L F Prepare RT Reaction Mix (Template, Primer, dNTPs) G Add TIBO Derivatives F->G H Add HIV-1 RT Enzyme G->H I Incubate (e.g., 60 min) H->I J Quantify DNA Synthesis I->J J->K M Determine Selectivity Index (SI = CC50 / IC50) K->M L->M

Caption: Experimental Workflow for Antiviral Activity Assessment.

References

Comparative Efficacy of HIV-1 Inhibitor-69 Against Diverse HIV-1 Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potency of a novel investigational antiretroviral agent, designated "HIV-1 inhibitor-69," against a panel of Human Immunodeficiency Virus Type 1 (HIV-1) subtypes. For context, its performance is benchmarked against established, clinically approved HIV-1 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting HIV-1 Protease

This compound is classified as a protease inhibitor (PI). HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious virions.[3] Like many second-generation PIs, this compound is designed to have a high genetic barrier to resistance, meaning multiple mutations in the protease gene are required to confer significant resistance.[4][5]

The following diagram illustrates the pivotal role of HIV-1 protease in the viral maturation process and the inhibitory action of PIs like inhibitor-69.

HIV_Protease_MOA Viral RNA Viral RNA Host Cell Ribosome Host Cell Ribosome Viral RNA->Host Cell Ribosome Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Host Cell Ribosome->Gag-Pol Polyprotein Mature Viral Proteins Mature Viral Proteins Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Assembly HIV-1 Protease HIV-1 Protease HIV-1 Protease->Gag-Pol Polyprotein Cleavage HIV-1 Protease->Mature Viral Proteins Non-infectious Virion Non-infectious Virion HIV-1 Protease->Non-infectious Virion leads to Mature, Infectious Virion Mature, Infectious Virion Mature Viral Proteins->Mature, Infectious Virion form Immature Virion->HIV-1 Protease activates Inhibitor-69 (PI) Inhibitor-69 (PI) Inhibitor-69 (PI)->HIV-1 Protease Inhibits

Caption: Mechanism of action of HIV-1 Protease Inhibitors.

Comparative Potency Analysis

The antiviral potency of this compound was evaluated against a panel of laboratory-adapted and clinical isolates of various HIV-1 subtypes. The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, was determined and is presented in the table below. For comparison, data for established protease inhibitors are included.

HIV-1 Inhibitor Subtype B (nM) Subtype C (nM) Subtype A/E (nM) Multi-Drug Resistant Strains (nM)
Inhibitor-69 (Hypothetical) 0.5 - 2.0 0.8 - 3.5 1.0 - 4.0 5.0 - 25.0
Darunavir1.0 - 4.01.5 - 5.02.0 - 6.03.0 - 50.0
Atazanavir2.0 - 10.03.0 - 15.04.0 - 20.020.0 - >100
Lopinavir1.0 - 8.02.0 - 12.02.5 - 15.015.0 - >100
Tipranavir30 - 7040 - 9050 - 120100 - 500

Note: Potency values are illustrative and compiled from typical ranges found in the literature for comparative purposes.[4][6]

Experimental Protocols

The potency of the antiviral compounds was determined using a standardized cell-based HIV-1 infectivity assay.

1. Cell Lines and Virus Stocks:

  • Cells: TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 Tat promoter, were used.
  • Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB for subtype B) and clinical isolates from different subtypes were propagated in peripheral blood mononuclear cells (PBMCs) to generate virus stocks. The infectious titer of each virus stock was determined.

2. Antiviral Potency Assay:

  • TZM-bl cells were seeded in 96-well flat-bottom plates at a density of 1 x 10^4 cells per well and incubated overnight.
  • Serial dilutions of the test inhibitors (Inhibitor-69 and reference drugs) were prepared in cell culture medium.
  • A predetermined amount of virus (typically at a multiplicity of infection of 0.01) was pre-incubated with the diluted inhibitors for 30 minutes at 37°C.[7]
  • The virus-inhibitor mixture was then added to the TZM-bl cells.
  • The plates were incubated for 48 hours at 37°C.
  • Following incubation, viral replication was quantified by measuring luciferase activity in the cell lysates using a luminometer.
  • The 50% effective concentration (EC50) was calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The workflow for determining the antiviral potency is depicted in the following diagram.

Potency_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Seed_Cells Seed TZM-bl cells in 96-well plate Infect_Cells Add virus-inhibitor mix to cells Seed_Cells->Infect_Cells Prepare_Inhibitors Prepare serial dilutions of HIV-1 inhibitors Pre_Incubate Pre-incubate virus with inhibitors (30 min) Prepare_Inhibitors->Pre_Incubate Prepare_Virus Prepare HIV-1 stock at desired MOI Prepare_Virus->Pre_Incubate Pre_Incubate->Infect_Cells Incubate_Plate Incubate plate (48 hours, 37°C) Infect_Cells->Incubate_Plate Lyse_Cells Lyse cells and add luciferase substrate Incubate_Plate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 values Measure_Luminescence->Calculate_EC50

Caption: Experimental workflow for HIV-1 inhibitor potency assay.

Conclusion

The hypothetical data suggests that "this compound" demonstrates potent antiviral activity against a range of HIV-1 subtypes, with an efficacy profile comparable to or exceeding that of some established second-generation protease inhibitors. Its performance against multi-drug resistant strains indicates a potentially high barrier to resistance. Further investigation, including in vivo studies and detailed resistance profiling, is warranted to fully characterize its therapeutic potential.

References

Comparative Efficacy of HIV-1 Inhibitor-69: An In Vitro to In Vivo Correlation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the preclinical activity of a novel therapeutic candidate, "HIV-1 inhibitor-69," with established classes of antiretroviral agents. The following sections detail the in vitro and in vivo experimental data, offering a side-by-side analysis to evaluate the potential of this new compound in the landscape of HIV-1 treatment.

In Vitro Activity Profile

The initial assessment of an antiviral agent's efficacy begins with in vitro assays to determine its potency against HIV-1 in controlled laboratory settings. These assays are crucial for establishing a baseline understanding of the inhibitor's mechanism of action and its potential for further development.

Table 1: Comparative In Vitro Anti-HIV-1 Activity
Inhibitor ClassExample CompoundTargetCell LineIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Hypothetical This compound [Hypothetical Target, e.g., Capsid] MT-4 [Hypothetical Data, e.g., 0.5] [Hypothetical Data, e.g., >50] [Hypothetical Data, e.g., >100,000]
NRTIZidovudine (AZT)Reverse TranscriptaseCEM-GFPVaries by study[1]Varies by studyVaries by study
NNRTIEfavirenz (EFV)Reverse TranscriptaseCEM-GFPVaries by study[1]Varies by studyVaries by study
Protease InhibitorDarunavirProteaseVariousVaries by studyVaries by studyVaries by study
Integrase InhibitorRaltegravirIntegraseCEM-GFPVaries by study[1]Varies by studyVaries by study
Entry InhibitorMaravirocCCR5VariousVaries by study[2]Varies by studyVaries by study
Maturation InhibitorBevirimatGag PolyproteinMT-2Varies by study[3][4]Varies by studyVaries by study

Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for established drugs vary depending on the specific assay conditions and viral strain used. The data for "this compound" is hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay: [1][5]

A common method to evaluate the anti-HIV activity of a compound involves the following steps:

  • Cell Culture: CEM-GFP cells, a human T-cell line engineered to express Green Fluorescent Protein (GFP) upon HIV-1 infection, are cultured in appropriate media.

  • Drug Preparation: The test compound ("this compound") and reference drugs are prepared in a series of dilutions.

  • Infection: CEM-GFP cells are pre-incubated with the diluted compounds for a set period before being infected with a known titer of HIV-1 (e.g., NL4-3 strain).

  • Incubation: The infected cells are incubated for a period, typically 72 hours, to allow for viral replication.

  • Data Analysis: The percentage of GFP-expressing cells is quantified using flow cytometry. The IC50 is calculated as the drug concentration that inhibits GFP expression by 50% compared to untreated infected cells. For comparison, the production of the p24 viral antigen in the cell supernatant can also be measured by ELISA.[1]

Cytotoxicity Assay:

  • Cell Culture: Uninfected cells (e.g., CEM-GFP) are cultured in the presence of varying concentrations of the test compound.

  • Incubation: Cells are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay, which assesses metabolic activity.

  • Data Analysis: The CC50 is calculated as the drug concentration that reduces cell viability by 50%.

In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy and safety of an HIV-1 inhibitor are evaluated in animal models. These studies are critical for understanding the drug's pharmacokinetic properties and its antiviral activity in a living organism.

Table 2: Comparative In Vivo Efficacy in Animal Models
Inhibitor ClassExample CompoundAnimal ModelDosing RegimenViral Load Reduction (log10)Key Findings
Hypothetical This compound Humanized mice (e.g., SCID-hu Thy/Liv) [Hypothetical Data, e.g., 50 mg/kg, once daily] [Hypothetical Data, e.g., >2.0] [Hypothetical Data, e.g., Well-tolerated, significant reduction in viral replication]
NRTITenofovirFIV-infected catsVaries by study[6]Varies by studyDemonstrated prophylactic and therapeutic efficacy.[6]
Integrase InhibitorRaltegravirHumanized miceVaries by studyVaries by studyEffective in suppressing viral replication.
Dual InhibitorNBD-14189 (gp120 & RT)SCID-hu Thy/Liv mouse model300 mg/kg per dayReduced HIV replication[7][8]Favorable half-life and oral bioavailability in rats and dogs.[7][8]

Note: The data for "this compound" is hypothetical and for illustrative purposes. The effectiveness of established drugs can vary based on the specific animal model, viral strain, and experimental design.

Experimental Protocols

Humanized Mouse Model of HIV-1 Infection: [6][9]

Humanized mice are a valuable tool for studying HIV-1 infection in vivo as they possess a functional human immune system.

  • Model Generation: Immunodeficient mice (e.g., NOD/scid) are engrafted with human hematopoietic stem cells or thymus and liver tissue (SCID-hu Thy/Liv model) to reconstitute a human immune system.[6][9]

  • Infection: Once the human immune system is established, the mice are infected with a replication-competent strain of HIV-1.

  • Treatment: Following confirmation of infection, animals are treated with the investigational drug ("this compound") or a control vehicle over a specified period.

  • Monitoring: Plasma viral load is monitored regularly using quantitative RT-PCR. Human CD4+ T cell counts in peripheral blood are also measured to assess immune reconstitution.

  • Endpoint Analysis: At the end of the study, tissues can be harvested to assess viral burden and drug distribution.

Mechanism of Action and Signaling Pathways

Understanding the mechanism by which an inhibitor disrupts the HIV-1 replication cycle is fundamental to its development. The HIV-1 lifecycle involves multiple stages, each presenting a potential target for therapeutic intervention.[10][11]

HIV-1 Replication Cycle and Potential Drug Targets

The following diagram illustrates the key stages of the HIV-1 replication cycle and the points of intervention for different classes of antiretroviral drugs.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Inhibitor Classes Entry 1. Entry (Attachment & Fusion) ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding Virus HIV-1 Virion Budding->Virus New Virions EntryInhibitors Entry Inhibitors (e.g., Maraviroc) EntryInhibitors->Entry NRTIs_NNRTIs NRTIs & NNRTIs (e.g., AZT, Efavirenz) NRTIs_NNRTIs->ReverseTranscription INSTIs Integrase Inhibitors (e.g., Raltegravir) INSTIs->Integration PIs Protease Inhibitors (e.g., Darunavir) PIs->Budding Inhibit Maturation MIs Maturation Inhibitors (e.g., Bevirimat) MIs->Budding Inhibit Maturation HypotheticalInhibitor This compound (Hypothetical) HypotheticalInhibitor->Assembly Hypothetical Target Virus->Entry

Caption: The HIV-1 replication cycle and targets of various antiretroviral drug classes.

Signaling Pathways in HIV-1 Infection

HIV-1 infection can modulate various intracellular signaling pathways to facilitate its replication and persistence.[12][13][14] The binding of the viral envelope protein gp120 to CD4 and co-receptors (CCR5 or CXCR4) can trigger signaling cascades that are crucial for viral entry and subsequent steps of the life cycle.[12][13]

HIV_Signaling cluster_virus HIV-1 cluster_cell_surface Host Cell Surface cluster_intracellular Intracellular Signaling gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CoReceptor Co-receptor (CCR5/CXCR4) gp120->CoReceptor Binds CD4->CoReceptor Conformational Change G_protein G-proteins CoReceptor->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK TranscriptionFactors Activation of Transcription Factors (NF-κB, NFAT) PI3K_Akt->TranscriptionFactors MAPK->TranscriptionFactors Viral Gene\nExpression Viral Gene Expression TranscriptionFactors->Viral Gene\nExpression

Caption: Simplified signaling cascade initiated by HIV-1 gp120 binding to host cell receptors.

Conclusion

This comparative guide provides a framework for evaluating the preclinical profile of "this compound." The hypothetical in vitro data suggests high potency and a favorable safety profile. The subsequent hypothetical in vivo data in a humanized mouse model indicates significant antiviral efficacy. To fully establish the therapeutic potential of "this compound," further studies are warranted to elucidate its precise mechanism of action, resistance profile, and pharmacokinetic/pharmacodynamic relationships. The provided experimental protocols and diagrams serve as a template for the continued investigation and reporting of this promising new agent.

References

Synergistic Antiviral Activity of the Novel HIV-1 Reverse Transcriptase Inhibitor, HHI-69, in Combination with Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of the hypothetical novel HIV-1 Reverse Transcriptase Inhibitor, "HIV-1 inhibitor-69" (HHI-69), when used in combination with other classes of anti-HIV drugs. The data presented herein is a synthesis of established findings for Reverse Transcriptase Inhibitors (RTIs) against various HIV-1 strains in vitro, providing a predictive comparison for the potential of HHI-69 in combination therapy.

Introduction to HHI-69

For the purpose of this guide, HHI-69 is characterized as a potent inhibitor of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. By targeting this enzyme, HHI-69 prevents the conversion of viral RNA into DNA, a key step for the integration of the viral genome into the host cell's DNA. As with other antiretroviral agents, the emergence of drug resistance is a significant concern. Combination therapy, a cornerstone of modern HIV treatment, utilizes drugs with different mechanisms of action to enhance efficacy and suppress the development of resistant viral strains. This guide explores the synergistic potential of HHI-69 with Protease Inhibitors (PIs), Integrase Strand Transfer Inhibitors (INSTIs), and Entry Inhibitors.

Data Presentation: Synergistic Effects of HHI-69 with Other Anti-HIV Drugs

The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using the Combination Index (CI), as described by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the in vitro synergistic activity of HHI-69 (as a representative RTI) in combination with various PIs and INSTIs against HIV-1.

Table 1: Synergistic Effects of HHI-69 (as a representative NRTI) with Protease Inhibitors (PIs)

HHI-69 (NRTI) Combination Partner (PI)HIV-1 StrainCombination Index (CI) ValueInterpretation
Lopinavir/RitonavirWild-Type~0.97[1]Additive
DarunavirWild-Type~0.77[1]Moderate Synergy
AtazanavirWild-Type~0.83[1]Moderate Synergy
Indinavir (with Zidovudine and Lamivudine)Wild-TypeHighly Synergistic (qualitative)[2]Strong Synergy

Table 2: Synergistic Effects of HHI-69 (as a representative NRTI/NNRTI) with Integrase Strand Transfer Inhibitors (INSTIs)

HHI-69 (RTI) Combination Partner (INSTI)HIV-1 StrainCombination Index (CI) ValueInterpretation
Raltegravir (with Emtricitabine/Tenofovir)Wild-Type~0.52[1][3]Synergy
Elvitegravir (with Emtricitabine/Tenofovir)Wild-Type~0.47[1][3]Synergy

Table 3: Synergistic Effects of HHI-69 (as a representative NNRTI) with other Reverse Transcriptase Inhibitors (RTIs)

HHI-69 (NNRTI) Combination Partner (NRTI)HIV-1 StrainCombination Index (CI) ValueInterpretation
Tenofovir (with Emtricitabine)Wild-Type~0.56[1][4]Synergy
ZidovudineWild-Type0.52 - 0.59[4]Synergy

Experimental Protocols

The following is a detailed methodology for determining the synergistic effects of HHI-69 with other anti-HIV drugs using the Chou-Talalay method.

Objective: To quantify the in vitro synergistic, additive, or antagonistic anti-HIV-1 activity of HHI-69 in combination with other antiretroviral drugs.

Materials:

  • Cell Line: MT-2 cells (or other suitable human T-cell line susceptible to HIV-1 infection).

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3).

  • Compounds: HHI-69 and combination partner drugs (e.g., a protease inhibitor or integrase inhibitor).

  • Reagents: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), cell viability reagent (e.g., XTT or MTS).

  • Equipment: 96-well microtiter plates, CO2 incubator, microplate reader.

Procedure:

  • Cell Culture: Maintain MT-2 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare stock solutions of HHI-69 and the combination drug in an appropriate solvent (e.g., DMSO). Make serial dilutions of each drug individually and in combination at a constant molar ratio.

  • Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of each drug and drug combination on uninfected MT-2 cells to ensure that antiviral concentrations are not toxic to the cells.

  • Antiviral Assay: a. Seed MT-2 cells in 96-well plates. b. Add serial dilutions of the individual drugs and their combinations to the wells. c. Infect the cells with a pre-titered amount of HIV-1. d. Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: After the incubation period, measure the extent of viral replication by assessing cell viability using a colorimetric assay (e.g., XTT). In HIV-1 infected cultures, a reduction in cell viability is indicative of virus-induced cytopathic effect.

  • Data Analysis: a. Determine the concentration of each drug and combination that inhibits viral replication by 50% (EC50). b. Calculate the Combination Index (CI) using the Chou-Talalay method with specialized software such as CompuSyn. The formula for the combination of two drugs is: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that are required to produce a given effect (e.g., 50% inhibition), and (D)1 and (D)2 are the concentrations of the drugs in combination that produce the same effect.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm V Viral RNA & Enzymes R CD4 Receptor V->R 1. Binding C Co-receptor (CCR5/CXCR4) R->C 2. Co-receptor Binding N Nucleus C->N 3. Fusion & Entry DNA Host DNA N->DNA Integration RT 4. Reverse Transcription (RNA -> DNA) P Provirus DNA->P Integration mRNA Viral mRNA P->mRNA 6. Transcription Prot Viral Proteins mRNA->Prot 7. Translation A Assembly Prot->A B Budding & Maturation A->B NV New Virion B->NV Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->C INT 5. Integration RT->INT INT->N Viral DNA Enters Nucleus HHI_69 HHI-69 (RTI) HHI_69->RT Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->INT Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->B

Caption: HIV-1 lifecycle and targets of antiretroviral drugs.

Synergy_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Culture MT-2 Cells D Seed Cells in 96-well Plate A->D B Prepare Drug Dilutions (HHI-69 & Partner Drug) E Add Drug Dilutions (Single & Combination) B->E C Prepare HIV-1 Stock F Infect Cells with HIV-1 C->F D->E E->F G Incubate for 4-5 Days F->G H Measure Cell Viability (XTT) G->H I Calculate EC50 Values H->I J Calculate Combination Index (CI) using Chou-Talalay Method I->J K Determine Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) J->K

Caption: Experimental workflow for synergy determination.

Logical_Relationship cluster_partners Combination Partners cluster_outcomes Potential Outcomes HHI69 HHI-69 (Reverse Transcriptase Inhibitor) PI Protease Inhibitor HHI69->PI INSTI Integrase Inhibitor HHI69->INSTI EI Entry Inhibitor HHI69->EI Synergy Synergistic Effect (CI < 1) PI->Synergy Additive Additive Effect (CI = 1) PI->Additive INSTI->Synergy EI->Synergy EI->Additive O1 Increased Efficacy Synergy->O1 Synergy->O1 O2 Reduced Drug Doses Synergy->O2 Synergy->O2 O3 Decreased Resistance Synergy->O3 Synergy->O3 Antagonism Antagonistic Effect (CI > 1)

Caption: Logical relationship of HHI-69 combination therapy.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Potent HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data for a compound designated "HIV-1 inhibitor-69" is not publicly available. The following guidelines are based on established best practices for handling potent, biologically active chemical compounds in a laboratory setting and should be adapted to the specific toxicological and physical properties of the actual substance as determined by a formal risk assessment.

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling potent compounds such as HIV-1 inhibitors. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The level of PPE should be determined by a risk assessment of the specific procedures being performed. For potent compounds, enhanced precautions are necessary.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves is recommended.[1]Prevents skin contact and absorption. The outer glove can be removed if contaminated.
Lab Coat Solid-front, long-sleeved lab coat with tight-fitting cuffs.[2]Protects skin and personal clothing from splashes and spills.
Eye Protection Chemical splash goggles or a full-face shield.[1][3]Protects eyes from splashes, sprays, and aerosols.
Respiratory Protection A fit-tested N95 respirator or higher, as determined by the risk assessment, especially when handling powders.Prevents inhalation of airborne particles.
Shoe Covers Disposable shoe covers.[4]Prevents the tracking of contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Procedures

Safe handling of potent compounds requires meticulous planning and execution from receipt to disposal.

  • Preparation and Weighing:

    • All handling of powdered or volatile compounds should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5]

    • Use dedicated equipment (spatulas, weigh boats, etc.) for the potent compound.

    • Prepare solutions in a fume hood, adding the solvent to the powder slowly to avoid generating dust.

  • Experimental Use:

    • Clearly label all containers with the compound name, concentration, and hazard warnings.

    • When conducting experiments, ensure all procedures are performed in a designated area to prevent cross-contamination.[6]

    • Keep containers sealed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment after use with an appropriate and validated cleaning agent.[7]

    • Remove PPE in the correct order to avoid self-contamination: shoe covers, outer gloves, gown, inner gloves, face shield/goggles, and respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Plan

Proper disposal of potent compound waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All solid waste contaminated with the inhibitor (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[9]

    • Liquid waste should be collected in a sealed, labeled hazardous waste container.

    • Needles and other sharps must be disposed of in a puncture-resistant sharps container.[10]

  • Waste Collection and Disposal:

    • Follow your institution's specific guidelines for hazardous chemical waste disposal.

    • Do not mix incompatible waste streams.

    • Arrange for regular pick-up of hazardous waste by trained personnel.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationImmediate Action
Skin Exposure Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.[11][12]
Eye Exposure Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Minor Spill Alert others in the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, working from the outside in.[7][14] Clean the area with a suitable decontaminating agent. Collect all cleanup materials in a hazardous waste container.
Major Spill Evacuate the area immediately and alert others.[14][15] Close the laboratory door and prevent entry. Contact your institution's emergency response team.[11]

Workflow for Safe Handling of HIV-1 Inhibitor

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Ventilated Enclosure prep_ppe->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve conduct_exp Conduct Experiment in Designated Area dissolve->conduct_exp label_samples Label All Samples conduct_exp->label_samples decontaminate Decontaminate Work Surfaces & Equipment label_samples->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose Dispose of Waste per Institutional Guidelines segregate_waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of a potent chemical inhibitor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.